TG4-155
描述
属性
IUPAC Name |
(E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-16-13-18-7-5-6-8-19(18)25(16)12-11-24-22(26)10-9-17-14-20(27-2)23(29-4)21(15-17)28-3/h5-10,13-15H,11-12H2,1-4H3,(H,24,26)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHUXHFZLMFETJ-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TG4-155: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
TG4-155 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor EP2. Emerging preclinical evidence highlights its potential as a therapeutic agent in oncology by disrupting key signaling pathways involved in tumorigenesis, inflammation, and immune suppression. This document provides an in-depth technical overview of the mechanism of action of this compound in cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Core Mechanism of Action: Competitive Antagonism of the EP2 Receptor
This compound functions as a competitive antagonist of the EP2 receptor, a G protein-coupled receptor for PGE2.[1][2] By binding to the EP2 receptor, this compound blocks the downstream signaling cascade typically initiated by PGE2. This inhibition has been shown to impact cancer cell proliferation, invasion, and the inflammatory tumor microenvironment.[1]
The binding affinity and potency of this compound have been quantified in several studies. Schild regression analysis has demonstrated a competitive antagonism mode of action.[1]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| KB | 1.3 nM | PC3 (Prostate Cancer) | |
| KB | 2.4 nM | HEK293 (Human Embryonic Kidney) | |
| Ki | 15 nM | Human EP2 Receptors (Radioligand Binding Assay) | |
| Selectivity | >4,730-fold over EP4 receptor | HEK-EP4 Cells | |
| CC50 | 190 µM | C6G (Glioma) |
Signaling Pathways Modulated by this compound
The primary signaling pathway inhibited by this compound is the PGE2-EP2-cAMP-PKA axis. In cancer, aberrant activation of this pathway by elevated PGE2 levels in the tumor microenvironment can promote cell survival, proliferation, and invasion.
PGE2-EP2 Signaling Pathway
Caption: The PGE2-EP2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Schild Regression Analysis for Competitive Antagonism
This protocol is used to determine the equilibrium dissociation constant (KB) of a competitive antagonist.
Workflow Diagram
Caption: Workflow for determining the KB of this compound using Schild analysis.
Methodology:
-
Cell Seeding: Plate cells (e.g., PC3 or HEK cells expressing the EP2 receptor) in a suitable multi-well plate and culture overnight.
-
Antagonist Pre-incubation: Wash the cells with a serum-free medium and then pre-incubate with various concentrations of this compound or vehicle for 5-10 minutes.
-
Agonist Stimulation: Add increasing concentrations of an EP2 agonist, such as butaprost, to the wells and incubate for a specified time (e.g., 40 minutes) to induce cAMP production.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., a competitive immunoassay).
-
Data Analysis:
-
Generate dose-response curves for the agonist in the presence of different concentrations of this compound.
-
Calculate the dose ratio (DR), which is the ratio of the agonist concentration required to produce a half-maximal response in the presence of the antagonist to that in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the logarithm of the molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value, from which the KB can be calculated (KB = 10-pA2). A slope of 1.0 is indicative of competitive antagonism.
-
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., C6G glioma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours). Include a positive control for cytotoxicity (e.g., doxorubicin) and a vehicle control.
-
Viability Assessment: Use a luminescent cell viability assay, such as the CellTiter-Glo® assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the CC50 value (the concentration at which cell viability is reduced by 50%).
-
Cancer Cell Invasion Assay
This protocol assesses the effect of this compound on the invasive potential of cancer cells.
Methodology:
-
Chamber Preparation: Use a multi-well plate with inserts containing a porous membrane (e.g., 8 µm pore size) coated with a basement membrane extract (e.g., Matrigel).
-
Cell Seeding: Seed cancer cells in the upper chamber in a serum-free medium containing either this compound or vehicle.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Quantification:
-
Remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells in several microscopic fields.
-
-
Data Analysis: Compare the number of invading cells in the this compound-treated groups to the vehicle control group.
Conclusion
This compound is a well-characterized competitive antagonist of the EP2 receptor with a clear mechanism of action in blocking PGE2-mediated signaling. Its ability to inhibit key cancer-associated processes such as proliferation and invasion in preclinical models underscores its potential as a novel therapeutic agent. The experimental protocols detailed herein provide a framework for the continued investigation and evaluation of this compound and other EP2 antagonists in the context of cancer drug development. Further research is warranted to explore its efficacy in various tumor types and its potential for combination therapies.
References
TG4-155: A Technical Guide to a Selective EP2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG4-155 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2][3] As a G-protein coupled receptor, EP2 is implicated in a variety of physiological and pathological processes, including inflammation, cancer, and neurodegeneration.[1][4] The development of selective EP2 antagonists like this compound provides a valuable tool for elucidating the role of this receptor in disease and offers a potential therapeutic avenue for intervention. This technical guide provides a comprehensive overview of the core functions of this compound, including its binding characteristics, in vitro and in vivo activity, and the experimental protocols used for its characterization.
Core Function and Mechanism of Action
This compound functions as a competitive antagonist at the human EP2 receptor. This means that it binds to the receptor at the same site as the endogenous ligand, PGE2, but does not activate it. By occupying the binding site, this compound prevents PGE2 from binding and initiating downstream signaling cascades. The primary signaling pathway of the EP2 receptor involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). This compound effectively blocks this PGE2-induced cAMP accumulation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, selectivity, and in vitro and in vivo efficacy.
Table 1: Binding Affinity and Selectivity of this compound
| Parameter | Species | Receptor | Value | Method | Reference |
| Ki | Human | EP2 | 9.9 nM | Radioligand Binding Assay | |
| Schild KB | Human | EP2 | 2.4 nM | Schild Regression Analysis | |
| Schild KB | Human | DP1 | 34.5 nM | Schild Regression Analysis | |
| Schild KB | Human | EP1 | >5,500 nM | Schild Regression Analysis | |
| Schild KB | Human | EP3 | >10,000 nM | Schild Regression Analysis | |
| Schild KB | Human | EP4 | 11,400 nM | Schild Regression Analysis | |
| Schild KB | Human | IP | >4,750 nM | Schild Regression Analysis | |
| Selectivity (EP2 vs DP1) | Human | - | ~14-fold | Schild Regression Analysis | |
| Selectivity (EP2 vs EP1, EP3, EP4, IP) | Human | - | 550-4750-fold | Schild Regression Analysis | |
| IC50 | Human | 5-HT2B | 2.6 µM | Functional Assay | |
| IC50 | Human | hERG | 12 µM | Functional Assay |
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Line | Effect | Concentration | Reference |
| PGE2-induced cAMP accumulation | C6G-EP2 | Inhibition | 1 µM (1,120-fold shift in PGE2 EC50) | |
| PGE2-induced cell proliferation | PC3 | Significant suppression | 0.01-1 µM | |
| Butaprost-induced cell proliferation | PC3 | Attenuation | Not specified | |
| Butaprost-induced cell invasion | PC3 | Blockade | Not specified |
Table 3: In Vivo Data for this compound in Mice
| Parameter | Animal Model | Value | Dosing | Reference |
| Bioavailability | C57BL/6 mice | 61% | 3 mg/kg, i.p. | |
| Plasma half-life (t1/2) | C57BL/6 mice | 0.6 h | 3 mg/kg, i.p. | |
| Brain/plasma ratio | C57BL/6 mice | 0.3 | 3 mg/kg, i.p. | |
| Neurodegeneration Score Reduction (CA1) | C57BL/6 mice with status epilepticus | 91% | 5 mg/kg, i.p. at 1 and 12 h post-SE | |
| Neurodegeneration Score Reduction (CA3) | C57BL/6 mice with status epilepticus | 80% | 5 mg/kg, i.p. at 1 and 12 h post-SE | |
| Neurodegeneration Score Reduction (Hilus) | C57BL/6 mice with status epilepticus | 63% | 5 mg/kg, i.p. at 1 and 12 h post-SE |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human EP2 receptor.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing the human EP2 receptor. Cells are homogenized in a cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors) and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Assay Setup: The binding assay is performed in a 96-well plate format in a final volume of 250 µL. Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2), and varying concentrations of the unlabeled competitor, this compound.
-
Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine. This separates the bound from the free radioligand. The filters are then washed multiple times with ice-cold wash buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and subtracted from the total binding to obtain specific binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Schild Regression Analysis
Objective: To determine the mode of antagonism and the functional antagonist affinity (KB) of this compound.
Protocol:
-
Cell Culture: C6G glioma cells stably overexpressing the human EP2 receptor (C6G-EP2) are used.
-
cAMP Measurement: Intracellular cAMP levels are measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) based cAMP assay.
-
Assay Procedure: C6G-EP2 cells are pre-incubated with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or vehicle for 5-10 minutes.
-
Agonist Stimulation: Following pre-incubation, the cells are stimulated with increasing concentrations of the agonist PGE2 for 40 minutes to induce cAMP production.
-
Data Analysis: Dose-response curves for PGE2 in the presence of different concentrations of this compound are generated. A Schild plot is constructed by plotting the log of (dose ratio - 1) against the log of the molar concentration of the antagonist (this compound). The dose ratio is the ratio of the EC50 of PGE2 in the presence of the antagonist to the EC50 of PGE2 in the absence of the antagonist. A linear regression is fitted to the data. A slope of 1 indicates competitive antagonism. The x-intercept of the regression line provides the log KB value, from which the KB is calculated.
Cell Proliferation (MTT) Assay
Objective: To assess the effect of this compound on PGE2-induced cancer cell proliferation.
Protocol:
-
Cell Culture: Human prostate cancer cells (PC3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Assay Setup: PC3 cells are seeded in 96-well plates at a density of approximately 1x105 cells/mL and allowed to attach overnight.
-
Treatment: The cell culture medium is replaced with fresh medium containing PGE2 (to stimulate proliferation) and varying concentrations of this compound (0.01-1 µM) or vehicle. The cells are incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Quantification: The absorbance is measured at 570 nm using a microplate reader. Cell proliferation is expressed as a percentage of the control (PGE2-stimulated cells without this compound).
Western Blot Analysis for COX-2 and EP2 Receptor Expression
Objective: To determine the protein expression levels of COX-2 and EP2 receptor in prostate cancer cell lines.
Protocol:
-
Cell Lysis: Human prostate cancer cell lines (e.g., DU145, LNCap, PC3) are grown to confluence, harvested, and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for COX-2 and the EP2 receptor. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. A loading control, such as β-actin or GAPDH, is used to normalize the protein levels.
In Vivo Neuroprotection Study in a Mouse Model of Status Epilepticus
Objective: To evaluate the neuroprotective effects of this compound in a mouse model of seizure-induced brain injury.
Protocol:
-
Animal Model: Status epilepticus (SE) is induced in adult male C57BL/6 mice by intraperitoneal (i.p.) injection of pilocarpine (e.g., 300-325 mg/kg). To reduce peripheral cholinergic effects, mice are pre-treated with scopolamine methyl nitrate (1 mg/kg, i.p.).
-
Seizure Monitoring: The onset and severity of seizures are monitored and scored using a modified Racine scale.
-
Treatment: One hour after the termination of SE (which can be facilitated by the administration of diazepam), mice are treated with this compound (5 mg/kg, i.p.) or vehicle. A second dose is administered 12 hours later.
-
Tissue Collection and Analysis: Three days after the induction of SE, mice are euthanized, and their brains are collected. The brains are fixed, sectioned, and stained with a marker for neuronal degeneration (e.g., Fluoro-Jade B).
-
Quantification of Neurodegeneration: The extent of neuronal damage in different hippocampal subregions (CA1, CA3, and hilus) is quantified by counting the number of degenerating neurons. The neurodegeneration score in the this compound-treated group is compared to the vehicle-treated group.
Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic parameters of this compound in mice.
Protocol:
-
Animals: Adult male C57BL/6 mice are used for the study.
-
Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at a dose of 3 mg/kg. For bioavailability determination, a separate group of mice receives an intravenous (i.v.) dose.
-
Blood and Brain Tissue Collection: At various time points after drug administration, blood samples are collected via cardiac puncture or tail vein bleeding. Brain tissue is also collected.
-
Sample Processing: Blood samples are processed to obtain plasma. Brain tissue is homogenized.
-
Quantification of this compound: The concentration of this compound in plasma and brain homogenates is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), plasma half-life (t1/2), and bioavailability (F%). The brain-to-plasma concentration ratio is also calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving the EP2 receptor and the general workflows for the experimental protocols described above.
Caption: EP2 receptor signaling pathways modulated by this compound.
Caption: General experimental workflow for the characterization of this compound.
References
TG4-155: A Selective EP2 Receptor Antagonist for the Modulation of Neuroinflammatory Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, from acute brain injury to chronic neurodegenerative diseases. A key mediator in these inflammatory cascades is Prostaglandin E2 (PGE2), which exerts its effects through four G protein-coupled receptor subtypes (EP1-4). The EP2 receptor, in particular, has emerged as a promising therapeutic target due to its significant role in modulating the activity of microglia, the resident immune cells of the central nervous system. This technical guide provides a comprehensive overview of TG4-155, a potent and selective antagonist of the EP2 receptor. We will delve into its mechanism of action, its role in neuroinflammatory signaling pathways, and its potential as a therapeutic agent. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological and experimental frameworks.
Introduction to this compound
This compound is a small molecule, brain-penetrant antagonist of the Prostaglandin E2 receptor subtype 2 (EP2). It has demonstrated high potency and selectivity for the EP2 receptor, making it a valuable tool for investigating the role of this specific signaling pathway in various physiological and pathological processes, most notably in neuroinflammation.
Mechanism of Action: Targeting the PGE2-EP2 Signaling Axis
This compound functions as a competitive antagonist at the EP2 receptor. Prostaglandin E2 (PGE2), synthesized by cyclooxygenase-2 (COX-2) during inflammatory conditions, normally binds to the EP2 receptor on the surface of cells like microglia. This binding activates the Gαs subunit of the associated G protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate downstream effectors, including Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac). The activation of these pathways ultimately modulates the expression of a variety of pro- and anti-inflammatory genes. This compound competitively inhibits the binding of PGE2 to the EP2 receptor, thereby blocking this signaling cascade and attenuating the downstream inflammatory response.
Quantitative Data
The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Assay Type | Reference |
| KB (EP2) | 2.4 nM | Human | Schild Regression | [1][2] |
| Ki (EP2) | 15 nM | Human | Radioligand Binding | [1] |
| KB (EP4) | 11.4 µM | Human | Schild Regression | [3] |
| Selectivity (EP4 vs EP2) | ~4750-fold | Human | Schild Regression | [1] |
| IC50 (5-HT2B) | 2.6 µM | - | Functional Assay | |
| IC50 (hERG) | 12 µM | Human | Functional Assay |
Table 2: In Vivo Efficacy of this compound in a Pilocarpine-Induced Status Epilepticus Mouse Model
| Parameter | Treatment | Outcome | Reference |
| Neurodegeneration Score (CA1) | This compound (5 mg/kg, i.p.) | 91% reduction | |
| Neurodegeneration Score (CA3) | This compound (5 mg/kg, i.p.) | 80% reduction | |
| Neurodegeneration Score (Hilus) | This compound (5 mg/kg, i.p.) | 63% reduction | |
| Plasma Half-life (t1/2) | This compound (3 mg/kg, i.p.) | 0.6 h | |
| Brain/Plasma Ratio | This compound (3 mg/kg, i.p.) | 0.3 |
Role in Neuroinflammation Pathways
The EP2 receptor is highly expressed on microglia and its activation by PGE2 is a key step in the neuroinflammatory cascade. Studies have shown that EP2 signaling in microglia can have complex and sometimes contradictory effects, both promoting and resolving inflammation depending on the context. However, in models of acute neuroinflammation, such as seizure-induced brain injury, antagonism of the EP2 receptor with this compound has been shown to be neuroprotective.
By blocking the EP2 receptor, this compound can attenuate the production of pro-inflammatory mediators by activated microglia, including:
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, creating a positive feedback loop.
-
Inducible Nitric Oxide Synthase (iNOS): Produces nitric oxide, a potent inflammatory molecule.
-
Pro-inflammatory Cytokines: Including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).
Interestingly, EP2 signaling can also influence the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). The net effect of this compound is a shift towards a less inflammatory microglial phenotype, thereby reducing neuronal damage.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound and the investigation of its role in neuroinflammation.
In Vitro Assays
This assay is used to determine the ability of this compound to inhibit the production of cAMP following EP2 receptor activation.
-
Cell Line: C6 glioma cells overexpressing the human EP2 receptor (C6G-EP2).
-
Reagents:
-
PGE2 (agonist)
-
This compound (test compound)
-
TR-FRET cAMP assay kit (e.g., LANCE® Ultra cAMP Kit)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)
-
-
Procedure:
-
Seed C6G-EP2 cells into a 384-well white plate and culture overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare serial dilutions of PGE2 in assay buffer.
-
To determine antagonist activity, pre-incubate the cells with varying concentrations of this compound or vehicle for 10-15 minutes at room temperature.
-
Add varying concentrations of PGE2 to the wells to stimulate the EP2 receptor.
-
Incubate for 30-60 minutes at room temperature.
-
Add the cAMP detection reagents from the TR-FRET kit (Eu-cAMP tracer and ULight-anti-cAMP).
-
Incubate for 1 hour at room temperature.
-
Read the plate on a TR-FRET compatible plate reader (Excitation: 320-340 nm, Emission: 615 nm and 665 nm).
-
Calculate the ratio of the emission at 665 nm to 615 nm and determine the concentration of cAMP from a standard curve.
-
Schild regression is used to determine the nature of the antagonism (e.g., competitive) and to calculate the antagonist's equilibrium dissociation constant (KB).
-
Procedure:
-
Perform a series of agonist (PGE2) dose-response curves in the presence of several fixed concentrations of the antagonist (this compound).
-
Determine the EC50 value for the agonist in the absence and presence of each antagonist concentration.
-
Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = EC50 (with antagonist) / EC50 (without antagonist).
-
Plot log(DR-1) on the y-axis against the log of the molar concentration of the antagonist on the x-axis.
-
Perform a linear regression on the data points.
-
The x-intercept of the regression line is equal to the negative logarithm of the KB (pA2). A slope of 1 is indicative of competitive antagonism.
-
In Vivo Model of Neuroinflammation
This model is used to induce seizure activity that leads to significant neuroinflammation and neuronal damage, providing a platform to test the neuroprotective effects of this compound.
-
Animals: Adult male C57BL/6 mice.
-
Reagents:
-
Scopolamine methyl nitrate (to reduce peripheral cholinergic effects)
-
Pilocarpine hydrochloride (convulsant)
-
Diazepam (to terminate seizures)
-
This compound
-
-
Procedure:
-
Administer scopolamine methyl nitrate (e.g., 1 mg/kg, i.p.) 30 minutes prior to pilocarpine.
-
Administer pilocarpine hydrochloride (e.g., 270-300 mg/kg, i.p.) to induce seizures.
-
Monitor the mice for seizure activity using a Racine scale. SE is characterized by continuous seizure activity (stage 4-5) for at least 30 minutes.
-
Terminate SE after a defined period (e.g., 90 minutes) with an injection of diazepam (e.g., 10 mg/kg, i.p.).
-
Administer this compound or vehicle at desired time points post-SE induction (e.g., 1 and 12 hours).
-
Monitor the animals for survival, weight loss, and behavioral changes.
-
At the end of the experiment (e.g., 4 days post-SE), euthanize the animals and collect brain tissue for histological analysis.
-
-
Fluoro-Jade B Staining for Neurodegeneration:
-
Perfuse the animals with 4% paraformaldehyde and prepare 40 µm thick brain sections.
-
Mount the sections on gelatin-coated slides.
-
Immerse the slides in a basic alcohol solution (1% NaOH in 80% ethanol) for 5 minutes.
-
Rinse in 70% ethanol and then in distilled water.
-
Incubate in 0.06% potassium permanganate for 10 minutes.
-
Rinse in distilled water.
-
Stain with 0.0004% Fluoro-Jade B in 0.1% acetic acid for 20 minutes.
-
Rinse with distilled water, dry, and coverslip with a non-aqueous mounting medium.
-
Visualize degenerating neurons using a fluorescence microscope with a blue excitation filter.
-
-
Immunohistochemistry for Microgliosis (Iba1) and Astrogliosis (GFAP):
-
Use free-floating sections prepared as above.
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., 5% normal donkey serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against Iba1 (for microglia) and GFAP (for astrocytes) diluted in blocking solution.
-
Wash sections in PBS.
-
Incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.
-
Wash sections in PBS.
-
Mount sections on slides and coverslip with a mounting medium containing DAPI.
-
Visualize and quantify the fluorescent signal using a confocal or fluorescence microscope.
-
Conclusion
This compound is a valuable research tool and a potential therapeutic lead for neurological disorders with a significant neuroinflammatory component. Its high potency and selectivity for the EP2 receptor allow for the specific interrogation of this signaling pathway. The data summarized and the protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of EP2 receptor antagonism in neuroinflammation. Future studies should continue to investigate the downstream signaling pathways modulated by this compound and evaluate its efficacy in a broader range of neuroinflammatory and neurodegenerative disease models.
References
The Selectivity Profile of TG4-155: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of TG4-155, a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). The information presented herein is intended to support further research and drug development efforts targeting the EP2 receptor and its associated signaling pathways.
Core Data Presentation
The selectivity of this compound has been primarily characterized through its inhibitory activity against a panel of human prostanoid receptors. The following tables summarize the key quantitative data obtained from Schild regression analysis and radioligand binding assays.
Table 1: Antagonist Potency (KB values) of this compound at Human Prostanoid Receptors
| Receptor | Schild KB (nM) | Fold Selectivity vs. EP2 |
| EP2 | 1.3 - 2.4 [1] | - |
| DP1 | 34.5[1] | ~14-26 |
| EP1 | 2100 | >875 |
| EP3 | 10,000 | >4166 |
| EP4 | 11,400 | >4750 |
| FP | 10,000 | >4166 |
| IP | 1320 | >550 |
| TP | 910 | >379 |
KB values were determined using cell-based functional assays.
Table 2: Binding Affinity (Ki) of this compound for the Human EP2 Receptor
| Parameter | Value (nM) |
| Ki | 9.9 - 15 |
Ki value was determined by radioligand binding assay.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Schild Regression Analysis for Functional Antagonism
This protocol is used to determine the equilibrium dissociation constant (KB) of a competitive antagonist.
Objective: To quantify the potency and determine the mode of antagonism of this compound at the EP2 receptor.
Cell Line: Human prostate cancer cell line PC3, which endogenously expresses the EP2 receptor, or C6-glioma cells overexpressing the human EP2 receptor (C6G-EP2).
Materials:
-
PC3 or C6G-EP2 cells
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements
-
This compound
-
EP2 receptor agonist (e.g., Butaprost or PGE2)
-
Assay buffer
-
cAMP assay kit
Procedure:
-
Cell Culture: Culture PC3 or C6G-EP2 cells in appropriate medium until they reach the desired confluency.
-
Cell Seeding: Seed the cells into multi-well plates at a predetermined density.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or vehicle for 5-10 minutes at 37°C.
-
Agonist Stimulation: Add increasing concentrations of an EP2 agonist (e.g., butaprost) to the wells and incubate for 40 minutes to induce cAMP production.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit (e.g., TR-FRET based).
-
Data Analysis:
-
Construct dose-response curves for the agonist in the presence and absence of different concentrations of this compound.
-
Determine the EC50 value for the agonist from each curve.
-
Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = EC50 (in presence of antagonist) / EC50 (in absence of antagonist).
-
Generate a Schild plot by plotting log(DR-1) versus the logarithm of the molar concentration of this compound.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value, from which the KB can be calculated (KB = 10-pA2). A slope of approximately 1 indicates competitive antagonism.
-
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a labeled ligand from its receptor.
Objective: To determine the affinity of this compound for the human EP2 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human EP2 receptor.
-
Radiolabeled ligand specific for the EP2 receptor (e.g., [3H]-PGE2).
-
Unlabeled this compound
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and a range of concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol is used to measure the functional consequence of receptor activation or inhibition by quantifying the intracellular levels of the second messenger cyclic AMP (cAMP).
Objective: To assess the antagonist activity of this compound by measuring its ability to block agonist-induced cAMP production.
Cell Line: PC3 cells or other cells endogenously or recombinantly expressing the EP2 receptor.
Materials:
-
PC3 cells
-
Cell culture medium
-
This compound
-
EP2 receptor agonist (e.g., butaprost)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer
-
cAMP immunoassay kit (e.g., ELISA or TR-FRET based)
Procedure:
-
Cell Seeding: Seed cells into a multi-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with a PDE inhibitor for a specified time to inhibit cAMP degradation.
-
Antagonist Incubation: Incubate the cells with various concentrations of this compound or vehicle for 5-10 minutes.
-
Agonist Stimulation: Add an EP2 agonist (e.g., butaprost) at a concentration that elicits a submaximal response (e.g., EC80) and incubate for a defined period (e.g., 40 minutes).
-
Cell Lysis: Terminate the stimulation and lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the response induced by the agonist alone.
-
Plot the percentage of inhibition of the agonist response versus the logarithm of the this compound concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway modulated by this compound and the general workflow for its characterization.
References
TG4-155: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG4-155 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). As a G protein-coupled receptor (GPCR), EP2 is implicated in a variety of physiological and pathological processes, including inflammation, cancer, and neurodegeneration. This compound competitively inhibits the binding of PGE2 to the EP2 receptor, thereby modulating its downstream signaling cascades. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.
Table 1: Antagonist Potency and Affinity of this compound
| Parameter | Value | Species/Cell Line | Comments |
| KB | 1.3 nM | PC3 cells | Determined by Schild regression analysis.[1] |
| KB | 2.4 nM | Human EP2-overexpressing cells | Determined by Schild regression analysis.[2][3][4][5] |
| Ki | 9.9 nM | N/A | |
| Ki | 15 nM | Human EP2 receptors | Determined by radioligand binding assay. |
| IC50 | 2.6 µM | Serotonin 5-HT2B receptor | Off-target activity. |
| IC50 | 12 µM | hERG | Off-target activity. |
Table 2: Selectivity Profile of this compound
| Receptor | Selectivity (fold vs. EP2) | KB Value |
| EP1 | >500-fold | N/A |
| EP3 | >1000-fold | N/A |
| EP4 | >1000-fold | 11.4 µM |
| FP | >1000-fold | N/A |
| IP | >500-fold | N/A |
| TP | >300-fold | N/A |
| DP1 | ~14-fold | N/A |
Core Signaling Pathway
The primary mechanism of action of this compound is the competitive antagonism of the EP2 receptor. The canonical downstream signaling pathway initiated by EP2 activation involves the Gαs protein, leading to the activation of adenylyl cyclase, which in turn synthesizes cyclic adenosine monophosphate (cAMP). This compound blocks this cascade by preventing the initial binding of PGE2.
PGE2-EP2-cAMP Signaling Pathway
Caption: this compound competitively antagonizes the EP2 receptor, inhibiting downstream cAMP signaling.
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound like this compound to its receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the EP2 receptor.
Materials:
-
Cell membranes expressing the human EP2 receptor.
-
Radiolabeled ligand (e.g., [3H]-PGE2).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the EP2 receptor-expressing cell membranes, a fixed concentration of [3H]-PGE2, and varying concentrations of this compound in the binding buffer.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for Functional Antagonism
This protocol describes a common method to assess the functional antagonism of this compound on EP2 receptor signaling.
Objective: To measure the ability of this compound to inhibit agonist-induced cAMP production.
Materials:
-
Cells expressing the EP2 receptor (e.g., PC3 or C6 glioma cells).
-
EP2 agonist (e.g., Butaprost or PGE2).
-
This compound.
-
cAMP assay kit (e.g., TR-FRET based).
-
Cell culture medium.
Procedure:
-
Cell Seeding: Seed the EP2-expressing cells in a multi-well plate and culture until they reach the desired confluency.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound or vehicle for a short period (e.g., 5-10 minutes).
-
Agonist Stimulation: Add a fixed concentration of the EP2 agonist (e.g., Butaprost) to the wells and incubate for a specified time (e.g., 40 minutes) to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value for the inhibition of agonist-induced cAMP production.
Schild Regression Analysis for KB Determination
This analysis is used to determine the dissociation constant (KB) of a competitive antagonist.
Objective: To determine the KB of this compound and confirm its competitive antagonism at the EP2 receptor.
Procedure:
-
Agonist Dose-Response Curves: Generate dose-response curves for an EP2 agonist (e.g., Butaprost) in the absence and presence of several fixed concentrations of this compound.
-
EC50 Determination: Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) for each dose-response curve.
-
Dose Ratio Calculation: Calculate the dose ratio (DR) for each concentration of this compound using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).
-
Schild Plot: Plot log(DR-1) on the y-axis against the logarithm of the molar concentration of this compound on the x-axis.
-
KB and Slope Determination: Perform a linear regression on the Schild plot. The x-intercept represents the negative logarithm of the KB value. A slope of approximately 1 is indicative of competitive antagonism.
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cancer cell proliferation.
Objective: To determine the effect of this compound on PGE2-induced proliferation of cancer cells (e.g., PC3).
Materials:
-
PC3 cells.
-
PGE2.
-
This compound.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO).
-
96-well plate.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed PC3 cells in a 96-well plate.
-
Treatment: Treat the cells with PGE2 in the presence of varying concentrations of this compound or vehicle.
-
Incubation: Incubate the cells for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to the control group and plot cell viability against the concentration of this compound.
Western Blot for Inflammatory Markers in Microglia
This protocol can be used to investigate the effect of this compound on the expression of pro-inflammatory proteins in microglial cells.
Objective: To assess the ability of this compound to block the induced expression of inflammatory markers in microglia.
Materials:
-
Microglial cell line or primary microglia.
-
Stimulating agent (e.g., lipopolysaccharide, LPS).
-
This compound.
-
Lysis buffer.
-
Protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies against inflammatory markers (e.g., COX-2, iNOS).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Culture microglial cells and treat them with a stimulating agent in the presence or absence of this compound.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against the inflammatory markers of interest, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Logical Workflow for Drug Discovery and Validation
The following diagram illustrates a typical workflow for identifying and validating a receptor antagonist like this compound.
Caption: A generalized workflow for the discovery and validation of a receptor antagonist.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Role of Prostaglandin Receptor EP2 in the Regulations of Cancer Cell Proliferation, Invasion, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
TG4-155: A Deep Dive into its Antagonism of Prostaglandin E2 Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TG4-155, a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). It details the signaling pathways involved, experimental methodologies for its characterization, and key quantitative data, offering a valuable resource for researchers in pharmacology, oncology, and neuroscience.
Introduction to this compound and Prostaglandin E2 Signaling
Prostaglandin E2 (PGE2) is a lipid mediator that exerts a wide range of physiological and pathological effects through its interaction with four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP2 receptor, in particular, is coupled to a Gs protein and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is implicated in diverse processes including inflammation, cancer progression, and neuronal excitotoxicity.
This compound has emerged as a critical tool for elucidating the roles of the EP2 receptor. It is a brain-penetrant small molecule that acts as a competitive antagonist at the EP2 receptor, enabling the precise dissection of PGE2-mediated signaling in various experimental models.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with prostanoid receptors.
Table 1: Antagonist Potency of this compound at Human Prostanoid Receptors
| Receptor | Parameter | Value (nM) | Cell Line | Assay Type | Reference |
| EP2 | KB | 2.4 | C6G-EP2 | Schild Analysis (cAMP) | [1][2] |
| KB | 1.3 | PC3 | Schild Analysis (cAMP) | [3] | |
| IC50 | 2.4 | KB EP2 | Not Specified | [4] | |
| EP4 | KB | 11,400 (11.4 µM) | Not Specified | Not Specified | [5] |
| IC50 | 11.4 | KB EP4 | Not Specified | ||
| DP1 | KB | 34.5 | Not Specified | Not Specified | - |
| Other Prostanoid Receptors (EP1, EP3, FP, TP) | Selectivity | >500-fold vs EP2 | Various | Cell-based assays |
Table 2: Binding Affinity of this compound
| Receptor | Parameter | Value (nM) | Assay Type | Reference |
| Human EP2 | Ki | 15 | Radioligand Binding Assay | |
| Human EP2 | Ki | 9.9 | Not Specified |
Table 3: Functional Effects of this compound in Cellular Assays
| Effect | Agonist | This compound Concentration | Fold Shift in Agonist EC50 | Cell Line | Reference |
| Rightward shift in dose-response curve | PGE2 | 1 µM | 1,120 | C6G-EP2 | |
| Rightward shift in dose-response curve | Butaprost | 1 µM | 962 | C6G-EP2 | |
| Inhibition of cancer cell proliferation | PGE2 | 0.01 - 1 µM | Concentration-dependent suppression | PC3 |
Signaling Pathways
The interaction of this compound with the PGE2 signaling pathway is centered on the competitive antagonism of the EP2 receptor. The following diagrams illustrate the core signaling cascade and the point of intervention by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
cAMP Accumulation Assay (TR-FRET)
This protocol is used to measure the inhibition of PGE2-induced cAMP production by this compound.
-
Cell Line: Human EP2-overexpressing C6 glioma (C6G-EP2) cells or HEK cells stably expressing the human EP2 receptor.
-
Reagents:
-
PGE2 or Butaprost (EP2 selective agonist)
-
This compound
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based cAMP assay kit.
-
-
Procedure:
-
Seed C6G-EP2 cells in a suitable multi-well plate and culture until they reach the desired confluency.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or vehicle control for 5-10 minutes at room temperature.
-
Add increasing concentrations of PGE2 or butaprost to the wells to stimulate the EP2 receptors.
-
Incubate for 40 minutes to allow for cAMP accumulation.
-
Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the TR-FRET assay kit.
-
The TR-FRET signal is inversely proportional to the cAMP concentration.
-
Schild Regression Analysis
This analysis is performed to determine the competitive nature of this compound antagonism and to calculate its KB value.
-
Procedure:
-
Perform a series of cAMP accumulation assays as described in section 4.1.
-
For each concentration of this compound used for pre-incubation, generate a full dose-response curve for the agonist (PGE2 or butaprost).
-
Determine the EC50 of the agonist in the absence and presence of each concentration of this compound.
-
Calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the logarithm of the molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression line gives the log KB value. A slope of 1 is indicative of competitive antagonism.
-
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cancer cell growth.
-
Cell Line: PC3 human prostate cancer cells.
-
Reagents:
-
PGE2
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
-
Procedure:
-
Seed PC3 cells in a 96-well plate at a suitable density.
-
Treat the cells with various concentrations of PGE2 in the presence or absence of different concentrations of this compound (e.g., 0.01 - 1 µM).
-
Incubate the plates for 48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound to the EP2 receptor.
-
Preparation: Membranes from cells overexpressing the human EP2 receptor.
-
Radioligand: A radiolabeled ligand that binds to the EP2 receptor (e.g., [3H]-PGE2).
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vivo Neuroprotection Assay
This protocol describes the evaluation of this compound's neuroprotective effects in a mouse model of status epilepticus.
-
Animal Model: Pilocarpine-induced status epilepticus (SE) in mice.
-
Treatment: this compound administered intraperitoneally (i.p.).
-
Procedure:
-
Induce status epilepticus in mice using pilocarpine.
-
After a defined period of SE, terminate the seizures with an anticonvulsant.
-
Administer this compound (e.g., 5 mg/kg, i.p.) at specific time points after SE termination (e.g., 1 and 12 hours).
-
After a set period of recovery, sacrifice the animals and prepare brain sections.
-
Perform histological analysis (e.g., Fluoro-Jade B staining) to quantify neuronal injury in specific brain regions like the hippocampus.
-
Compare the extent of neurodegeneration in this compound-treated mice to vehicle-treated controls.
-
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the EP2 receptor. Its ability to competitively block PGE2-induced cAMP signaling has made it an invaluable tool for investigating the role of the EP2 receptor in a variety of disease models, including cancer and neurological disorders. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret studies involving this compound and the broader field of prostaglandin signaling.
References
Unveiling the Neuroprotective Potential of TG4-155: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TG4-155 has emerged as a promising neuroprotective agent, demonstrating significant therapeutic potential in preclinical models of neurological disorders. This technical guide provides a comprehensive overview of the core scientific data and methodologies related to the investigation of this compound's neuroprotective effects. It is designed to equip researchers, scientists, and drug development professionals with the detailed information necessary to understand, replicate, and build upon existing research. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Neuroinflammation is a critical component in the pathophysiology of numerous neurodegenerative diseases and acute brain injuries. The prostaglandin E2 (PGE2) receptor subtype 2 (EP2) has been identified as a key mediator of inflammatory processes within the central nervous system. Activation of the EP2 receptor is linked to a cascade of detrimental events, including the upregulation of pro-inflammatory cytokines, breakdown of the blood-brain barrier, and neuronal cell death. Consequently, the development of selective EP2 receptor antagonists represents a compelling therapeutic strategy for mitigating neuroinflammation and affording neuroprotection.
This compound is a potent and selective, brain-penetrant antagonist of the EP2 receptor.[1][2] Preclinical studies have demonstrated its ability to confer significant neuroprotection in models of seizure-induced neuronal injury. This guide delves into the fundamental pharmacology of this compound, its mechanism of action, and the experimental evidence supporting its neuroprotective efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Assay Type | Reference |
| EP2 Receptor | ||||
| Ki | 9.9 nM | Human | Radioligand Binding Assay | [3] |
| KB | 2.4 nM | Human | Schild Regression Analysis | [4] |
| EP4 Receptor | ||||
| KB | 11.4 µM | Human | Schild Regression Analysis | |
| Selectivity | ||||
| EP4/EP2 KB Ratio | >4750-fold | Human | - |
Table 2: In Vivo Neuroprotective Efficacy of this compound
| Animal Model | Treatment Protocol | Endpoint Assessed | Result | Reference |
| Pilocarpine-induced Status Epilepticus (Mouse) | This compound administered 1 hour after seizure termination | Neuronal injury in the hippocampus | Significantly reduced neurodegeneration |
Mechanism of Action: EP2 Receptor Antagonism
This compound exerts its neuroprotective effects by competitively antagonizing the EP2 receptor. In pathological conditions such as prolonged seizures, the production of PGE2 is elevated. PGE2 binds to the EP2 receptor on various brain cells, including microglia and neurons, initiating downstream signaling cascades that contribute to neuroinflammation and neuronal damage.
Signaling Pathways
The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGE2, primarily signals through the Gs-alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This increase in cAMP can activate two distinct downstream pathways: the Protein Kinase A (PKA) pathway, which is often associated with neuroprotective effects in acute excitotoxicity, and the Exchange Protein Activated by cAMP (Epac) pathway, which is implicated in pro-inflammatory responses in microglia. By blocking the initial binding of PGE2, this compound prevents the activation of these downstream cascades, thereby mitigating the neuroinflammatory response.
Figure 1. this compound Mechanism of Action.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound.
In Vitro Characterization
This assay is used to determine the functional antagonism of the EP2 receptor by this compound.
-
Cell Line: C6 glioma cells stably overexpressing the human EP2 receptor (C6G-EP2).
-
Assay Principle: Measurement of intracellular cAMP levels in response to an EP2 agonist, with and without the presence of this compound. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common detection method.
-
Protocol:
-
Seed C6G-EP2 cells in a suitable multi-well plate and culture overnight.
-
Incubate the cells with varying concentrations of this compound or vehicle for 5-10 minutes at room temperature.
-
Add increasing concentrations of an EP2 agonist, such as PGE2 or butaprost.
-
Incubate for 40 minutes to allow for cAMP production.
-
Lyse the cells and measure cAMP levels using a commercially available TR-FRET cAMP assay kit, following the manufacturer's instructions.
-
Data are normalized to the maximum response induced by the agonist alone.
-
This analysis is performed to determine the equilibrium dissociation constant (KB) and the nature of the antagonism (competitive vs. non-competitive).
-
Methodology:
-
Generate dose-response curves for an EP2 agonist (e.g., PGE2) in the absence and presence of at least three different concentrations of this compound.
-
Calculate the dose ratio (DR) for each concentration of this compound. The DR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the logarithm of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the data points.
-
The x-intercept of the regression line is equal to the negative logarithm of the KB (pA2 value).
-
A slope that is not significantly different from 1.0 indicates competitive antagonism.
-
Figure 2. Schild Regression Analysis Workflow.
In Vivo Neuroprotection Model
This model is used to induce seizure activity that leads to neurodegeneration, mimicking aspects of temporal lobe epilepsy.
-
Animals: Adult male mice (specific strain, e.g., C57BL/6).
-
Procedure:
-
Administer a peripheral muscarinic receptor antagonist (e.g., scopolamine methyl nitrate, 1 mg/kg, i.p.) to reduce peripheral cholinergic effects.
-
30 minutes later, inject pilocarpine hydrochloride (e.g., 300-320 mg/kg, i.p.) to induce seizures.
-
Monitor seizure activity and score using a modified Racine scale. Status epilepticus (SE) is defined as continuous seizure activity (Racine stage 4/5) for a defined period (e.g., 1 hour).
-
Terminate SE at a predetermined time (e.g., 1 hour after onset) with an anticonvulsant such as diazepam (10 mg/kg, i.p.).
-
Administer this compound or vehicle at a specified time point after SE termination (e.g., 1 hour).
-
House animals with access to food and water and monitor for recovery.
-
-
Method: Fluoro-Jade staining is a common method for labeling degenerating neurons.
-
Procedure:
-
At a predetermined time point after SE (e.g., 24 hours), euthanize the mice and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the brains and post-fix overnight.
-
Cryoprotect the brains in a sucrose solution.
-
Section the brains on a cryostat (e.g., 30 µm coronal sections).
-
Mount sections on slides and perform Fluoro-Jade staining according to the manufacturer's protocol.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Image sections using a fluorescence microscope.
-
Quantify the number of Fluoro-Jade positive cells in specific hippocampal subfields (e.g., CA1, CA3, and hilus).
-
Conclusion and Future Directions
The data presented in this technical guide strongly support the neuroprotective effects of this compound, mediated through its potent and selective antagonism of the EP2 receptor. The detailed experimental protocols provide a framework for the continued investigation of this and similar compounds. Future research should focus on evaluating the therapeutic window of this compound in various models of neurodegeneration, exploring its long-term effects on cognitive function, and further elucidating the specific downstream signaling pathways involved in its neuroprotective action. While no clinical trials have been conducted to date, the robust preclinical data warrant further investigation into the translational potential of this compound as a novel therapeutic for inflammation-related brain injuries.
References
Understanding the Pharmacokinetics of TG4-155: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TG4-155 is a potent and selective antagonist of the prostaglandin E2 receptor subtype 2 (EP2). As a brain-penetrant small molecule, it holds promise for therapeutic intervention in a variety of central nervous system disorders and other inflammatory conditions. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, including its absorption, distribution, and mechanism of action. Detailed experimental protocols and data are presented to facilitate further research and development of this compound.
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, and cancer. It exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP2 receptor, in particular, has been implicated in neuroinflammation, cancer progression, and other inflammatory diseases. This compound has emerged as a highly selective antagonist for the EP2 receptor, making it a valuable tool for studying the role of this receptor in disease and a potential therapeutic candidate. This document outlines the pharmacokinetic profile of this compound and the experimental methodologies used to elucidate its properties.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound have been characterized in preclinical studies, primarily in mouse models. The key parameters are summarized in the table below.
| Parameter | Value | Species | Route of Administration | Reference |
| Bioavailability | 61% | C57BL/6 Mice | Intraperitoneal (i.p.) vs. Intravenous (i.v.) | [1][2] |
| Plasma Half-life (t1/2) | 0.6 hours | C57BL/6 Mice | Intraperitoneal (i.p.) | [1][2] |
| Brain/Plasma Ratio | 0.3 | C57BL/6 Mice | Not Specified | [1] |
Note: While the available data provides a good initial understanding of this compound's pharmacokinetics, further studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile. Specifically, detailed information on the metabolic pathways and excretion routes is not yet publicly available.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist of the EP2 receptor. The binding of PGE2 to the EP2 receptor typically activates a Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA) and subsequent downstream signaling cascades. By competitively binding to the EP2 receptor, this compound blocks this signaling pathway, thereby inhibiting the biological effects of PGE2.
The following diagram illustrates the EP2 signaling pathway and the inhibitory action of this compound.
Caption: EP2 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the pharmacokinetic analysis of this compound.
In Vivo Pharmacokinetic Study in Mice
This protocol describes a general procedure for determining the pharmacokinetic profile of a test compound, such as this compound, in mice following intraperitoneal administration.
Materials:
-
This compound
-
Vehicle (e.g., a solution of DMSO, PEG300, Tween 80, and saline)
-
C57BL/6 mice (8-12 weeks old)
-
Syringes and needles for injection
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Drug Formulation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. On the day of the experiment, dilute the stock solution with the appropriate vehicle to the desired final concentration for injection.
-
Animal Dosing: Acclimate the mice to the laboratory conditions for at least one week prior to the experiment. Administer this compound via intraperitoneal (i.p.) injection at a specified dose (e.g., 3 mg/kg).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes) post-injection. Blood can be collected via a suitable method, such as retro-orbital or submandibular bleeding.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including half-life, bioavailability (by comparing with intravenous administration data), and volume of distribution.
The following diagram outlines the workflow for an in vivo pharmacokinetic study.
Caption: Workflow for an In Vivo Pharmacokinetic Study.
In Vitro cAMP Assay
This protocol describes a general procedure for assessing the antagonist activity of this compound at the EP2 receptor using a cell-based cAMP assay.
Materials:
-
Cells expressing the human EP2 receptor (e.g., PC3 or C6G cells)
-
Cell culture medium and supplements
-
This compound
-
EP2 receptor agonist (e.g., butaprost)
-
cAMP assay kit (e.g., TR-FRET based)
-
Plate reader
Procedure:
-
Cell Culture: Culture the EP2-expressing cells under standard conditions.
-
Cell Plating: Seed the cells into a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the EP2 agonist, butaprost, to the wells to stimulate cAMP production.
-
cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.
Conclusion
This compound is a potent and selective EP2 receptor antagonist with demonstrated brain penetrance and a relatively short plasma half-life in mice. Its pharmacokinetic profile makes it a valuable research tool for investigating the role of the EP2 receptor in various physiological and pathological processes. The experimental protocols outlined in this guide provide a framework for further in-depth studies on the pharmacokinetics and pharmacodynamics of this compound. Future research should focus on a more comprehensive characterization of its ADME properties, including its metabolic fate and excretion pathways, to support its potential development as a therapeutic agent.
References
TG4-155: A Technical Guide to its Brain Penetrance and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG4-155 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). As a brain-penetrant compound, this compound holds significant promise for the investigation and potential treatment of neurological disorders where neuroinflammation plays a critical role. This technical guide provides an in-depth overview of the brain penetrance, distribution, and underlying signaling pathways of this compound, intended for researchers, scientists, and drug development professionals.
Quantitative Pharmacokinetic and In Vitro Data
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its pharmacokinetic properties and in vitro potency.
Table 1: In Vivo Pharmacokinetics of this compound in C57BL/6 Mice
| Parameter | Value | Administration Route | Reference |
| Brain/Plasma Ratio | 0.3 | Intraperitoneal (i.p.) | [1][2] |
| Plasma Half-life (t½) | 0.6 hours | Intraperitoneal (i.p.) | [1][2] |
| Bioavailability | 61% | Intraperitoneal (i.p.) vs. Intravenous (i.v.) | [1] |
Table 2: In Vitro Potency and Selectivity of this compound
| Target | Parameter | Value (nM) | Species | Reference |
| EP2 Receptor | KB | 2.4 | Human | |
| EP2 Receptor | Ki | 9.9 | Human | |
| EP4 Receptor | KB | 11,400 | Human |
Experimental Protocols
While the precise, step-by-step protocol used for the initial pharmacokinetic studies of this compound is not publicly detailed, this section outlines a representative and widely accepted methodology for determining the brain and plasma concentrations of a small molecule like this compound in mice. This protocol is based on standard practices in the field using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Determination of this compound Brain and Plasma Concentrations in Mice
1. Animal Dosing and Sample Collection:
-
Animals: Male C57BL/6 mice (8-12 weeks old).
-
Dosing: Administer this compound via intraperitoneal (i.p.) injection at a specified dose (e.g., 3 mg/kg).
-
Time Points: Collect samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) to determine the pharmacokinetic profile.
-
Blood Collection: At each time point, collect blood via cardiac puncture or another appropriate method into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma. Store plasma at -80°C until analysis.
-
Brain Tissue Collection: Following blood collection, perfuse the mice with saline to remove remaining blood from the brain vasculature. Euthanize the mice and immediately harvest the brains. Rinse with cold saline, blot dry, and weigh. Store brains at -80°C until analysis.
2. Sample Preparation for LC-MS/MS Analysis:
-
Brain Homogenization:
-
To the whole brain, add a specific volume of a suitable buffer (e.g., phosphate-buffered saline) to create a 1:4 (w/v) homogenate.
-
Homogenize the brain tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.
-
-
Protein Precipitation (for both plasma and brain homogenate):
-
To a known volume of plasma or brain homogenate (e.g., 50 µL), add a protein precipitation agent, such as three volumes of cold acetonitrile containing an internal standard.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
-
3. LC-MS/MS Analysis:
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Inject the prepared supernatant onto a suitable C18 analytical column.
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of this compound into blank plasma and brain homogenate and processing them in the same manner as the study samples.
-
Quantify the concentration of this compound in the study samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
4. Pharmacokinetic Calculations:
-
Brain Concentration: Calculate the concentration of this compound in the brain tissue, typically expressed as ng/g of tissue.
-
Plasma Concentration: Determine the concentration of this compound in the plasma, expressed as ng/mL.
-
Brain/Plasma Ratio: Calculate the brain-to-plasma concentration ratio at each time point by dividing the brain concentration by the plasma concentration.
-
Pharmacokinetic Parameters: Use appropriate software to calculate pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Visualizations: Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Antagonism of the EP2 Receptor Signaling Pathway
The EP2 receptor is a Gs protein-coupled receptor (GPCR). Its activation by the endogenous ligand prostaglandin E2 (PGE2) initiates a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This pathway is implicated in neuroinflammatory processes. This compound acts as a competitive antagonist, blocking the binding of PGE2 to the EP2 receptor and thereby inhibiting this downstream signaling.
Caption: this compound blocks PGE2 binding to the EP2 receptor, inhibiting cAMP production.
Experimental Workflow for Determining Brain/Plasma Ratio
The following diagram illustrates the key steps involved in a typical experiment to determine the brain-to-plasma concentration ratio of a compound like this compound.
Caption: Workflow for determining the brain/plasma ratio of this compound.
References
Methodological & Application
TG4-155 Experimental Protocols for In Vitro Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG4-155 is a potent and selective small-molecule antagonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1] The EP2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PGE2, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling pathway is implicated in various physiological and pathophysiological processes, including inflammation, cancer cell proliferation, and invasion.[1] this compound acts as a competitive antagonist at the EP2 receptor, making it a valuable tool for investigating the role of the PGE2-EP2 signaling axis in various disease models.[1] These application notes provide detailed protocols for key in vitro experiments to characterize the activity of this compound.
Mechanism of Action
This compound competitively binds to the EP2 receptor, thereby blocking the binding of PGE2 and other agonists. This inhibition prevents the Gs alpha subunit of the associated G-protein from activating adenylyl cyclase, leading to a downstream reduction in cAMP production. This blockade of the COX-2-PGE2-EP2-cAMP signaling pathway makes this compound a subject of interest in oncology and neuroinflammation research.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from in vitro studies.
Table 1: Receptor Binding Affinity and Potency of this compound
| Parameter | Cell Line / System | Value | Reference |
| Ki | Human EP2 Receptor | 9.9 nM | [2] |
| Schild KB | PC3 (prostate cancer) | 1.3 nM | [1] |
| Schild KB | C6G-EP2 (glioma) | 2.4 nM | |
| Schild KB | SK-N-AS (neuroblastoma) | 2.25 nM | |
| Schild KB | Rat Primary Microglia | 5 nM |
Table 2: Selectivity and Off-Target Activity of this compound
| Receptor/Enzyme | Parameter | Value | Selectivity vs. EP2 (approx.) | Reference |
| EP1 | Schild KB | > 1 µM | > 500-fold | |
| EP3 | Schild KB | > 1 µM | > 500-fold | |
| EP4 | Schild KB | 11.4 µM | > 4700-fold | |
| DP1 | Schild KB | 34.5 nM | ~14-fold | |
| IP | Schild KB | > 1 µM | > 500-fold | |
| TP | Schild KB | > 1 µM | > 300-fold | |
| 5-HT2B | IC50 | 2.6 µM | - | |
| hERG | IC50 | 12 µM | - |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its characterization.
Caption: this compound Signaling Pathway.
Caption: this compound Experimental Workflow.
Experimental Protocols
cAMP Accumulation Assay
This assay functionally measures the antagonist effect of this compound on EP2 receptor activation.
-
Principle: In the presence of an EP2 agonist (e.g., Butaprost or PGE2), EP2 receptor activation leads to an increase in intracellular cAMP. This compound, as an antagonist, will inhibit this increase in a dose-dependent manner. The cAMP levels are measured using a competitive immunoassay, often employing technologies like TR-FRET.
-
Materials:
-
Cell line expressing EP2 receptor (e.g., PC3, C6G-EP2, SK-N-AS).
-
Cell culture medium and supplements.
-
This compound.
-
EP2 agonist: Butaprost or Prostaglandin E2 (PGE2).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., TR-FRET based).
-
White, opaque 96- or 384-well microplates.
-
-
Protocol:
-
Cell Seeding: Seed cells in a white, opaque microplate at a density optimized for your cell line and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare the EP2 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Antagonist Pre-incubation: Wash the cells with assay buffer and then add the diluted this compound solutions to the respective wells. Incubate for 5-10 minutes at 37°C.
-
Agonist Stimulation: Add the EP2 agonist to all wells (except for the negative control) and incubate for 40 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of this compound concentration to determine the IC50 value.
-
Cell Viability / Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of cancer cells, often in the presence of an EP2 agonist.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Materials:
-
Cancer cell line (e.g., PC3).
-
Cell culture medium and supplements.
-
This compound.
-
PGE2.
-
MTT solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well microplates.
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01-1 µM) in the presence or absence of an optimal concentration of PGE2 (e.g., 1 µM). Include appropriate vehicle controls.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the log of this compound concentration to determine its effect on cell proliferation.
-
Schild Regression Analysis
This analysis is used to determine the mode of antagonism (e.g., competitive) and to calculate the antagonist's affinity (KB).
-
Principle: A competitive antagonist will cause a parallel rightward shift in the agonist's dose-response curve without affecting the maximum response. The Schild plot is a graphical method to analyze this shift.
-
Protocol:
-
Generate agonist (e.g., PGE2 or Butaprost) dose-response curves in the absence and presence of several fixed concentrations of this compound (e.g., 0.01, 0.1, 1 µM). The readout for these curves is typically cAMP accumulation.
-
Calculate the Dose Ratio (DR) for each concentration of this compound. The DR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the plotted data.
-
Interpretation:
-
A slope that is not significantly different from 1 is indicative of competitive antagonism.
-
The x-intercept of the regression line is equal to the log of the KB (dissociation constant) of the antagonist. The pA2 value (-log KB) can be derived from this.
-
-
Western Blot for Downstream Signaling (pCREB)
This protocol is designed to investigate the effect of this compound on the phosphorylation of CREB (cAMP response element-binding protein), a key downstream transcription factor in the cAMP pathway.
-
Principle: Activation of the EP2 receptor leads to cAMP production, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates CREB at Serine 133. Inhibition of the EP2 receptor by this compound is expected to reduce this phosphorylation. Western blotting is used to detect the levels of phosphorylated CREB (pCREB) and total CREB.
-
Materials:
-
Cell line expressing EP2 receptor.
-
This compound.
-
EP2 agonist (e.g., Butaprost).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels, buffers, and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-pCREB (Ser133) and anti-total CREB.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat with this compound for 10-30 minutes, followed by stimulation with an EP2 agonist for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pCREB overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the antibody for total CREB to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and express the level of pCREB relative to total CREB.
-
References
Application Notes and Protocols for TG4-155 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Important Note: Initial research inquiries may have associated TG4-155 with PIM1 kinase inhibition. However, extensive biochemical and cellular studies have definitively characterized this compound as a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). It is not a PIM1 kinase inhibitor. These application notes provide detailed protocols for utilizing this compound as a selective EP2 antagonist in cell-based assays.
Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase-2 (COX-2) enzyme and plays a critical role in various physiological and pathological processes, including inflammation and cancer.[1][2] PGE2 exerts its effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[2][3] The EP2 receptor, upon binding PGE2, couples to the Gαs protein, leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This signaling cascade is implicated in tumor growth, invasion, and angiogenesis. This compound is a brain-penetrant small molecule that acts as a competitive antagonist of the EP2 receptor, making it a valuable tool for investigating the role of the PGE2-EP2 signaling axis in cancer biology.
Mechanism of Action of this compound
This compound competitively binds to the EP2 receptor, blocking the binding of its natural ligand, PGE2. This inhibition prevents the Gαs-mediated activation of adenylyl cyclase, thereby attenuating the downstream cAMP-PKA signaling pathway.
Caption: PGE2-EP2 Signaling Pathway and Inhibition by this compound.
Data Presentation: Potency and Concentration of this compound
The following table summarizes the key quantitative data for this compound from various in vitro studies. This information is crucial for designing experiments and selecting appropriate concentrations.
| Parameter | Value | Cell Line / System | Reference |
| Binding Affinity (Ki) | 9.9 nM | Human EP2 Receptor | |
| 15 nM | Human EP2 Receptors (Radioligand binding assay) | ||
| Functional Antagonism (KB) | 1.3 nM | PC3 (human prostate cancer) | |
| 2.4 nM | Human EP2-overexpressing cells | ||
| Selectivity (KB ratio) | >1000-fold vs EP4 | Human EP4-overexpressing cells | |
| 14-fold vs DP1 | Human DP1-overexpressing cells | ||
| Effective Concentration (Cell-Based Assays) | 0.01 - 1 µM | PC3 cells (inhibition of PGE2-induced proliferation) | |
| 5-10 min pre-incubation | PC3 cells (cAMP production assay) | ||
| Cytotoxicity (CC50) | 190 µM | C6G (rat glioma) | |
| Off-Target Activity (IC50) | 2.6 µM | Serotonin 5-HT2B receptor | |
| 12 µM | hERG |
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 394.46 g/mol ), dissolve 3.94 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. When stored at -80°C, the stock solution is stable for up to two years.
Note: For in vivo studies, different formulations may be required.
cAMP Measurement Assay (EP2 Receptor Antagonism)
This protocol is designed to measure the ability of this compound to inhibit PGE2- or a selective EP2 agonist (e.g., butaprost)-induced cAMP production.
Materials:
-
Cells expressing the EP2 receptor (e.g., PC3 cells)
-
Cell culture medium and supplements
-
This compound
-
PGE2 or Butaprost
-
cAMP assay kit (e.g., TR-FRET, ELISA, or luciferase-based reporter assays)
-
96-well or 384-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound in serum-free medium or an appropriate assay buffer.
-
Remove the culture medium from the wells and wash once with assay buffer.
-
Add the this compound dilutions to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 5-10 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare various concentrations of PGE2 or butaprost in assay buffer.
-
Add the agonist to the wells containing this compound or vehicle.
-
Incubate for 40 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells (if required by the assay kit).
-
Measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate dose-response curves for the agonist in the presence and absence of different concentrations of this compound.
-
A rightward shift in the agonist dose-response curve indicates competitive antagonism.
-
The KB value can be calculated using a Schild plot analysis.
-
Cell Viability/Proliferation Assay
This protocol assesses the effect of this compound on cell viability, either to determine its cytotoxicity or its ability to inhibit agonist-induced proliferation.
Materials:
-
Cancer cell line of interest (e.g., PC3)
-
Complete cell culture medium
-
This compound
-
PGE2 (if assessing inhibition of agonist-induced proliferation)
-
Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay like CellTiter-Glo®)
-
96-well clear or opaque-walled plates (depending on the assay)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. If testing inhibition of PGE2-induced proliferation, also prepare solutions containing a fixed concentration of PGE2 (e.g., 1 µM) with serial dilutions of this compound.
-
Remove the old medium and add the treatment solutions to the respective wells. Include vehicle controls.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours).
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/MTS, 10 minutes for CellTiter-Glo®).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log concentration of this compound to generate a dose-response curve and calculate the CC50 (for cytotoxicity) or IC50 (for inhibition of proliferation).
-
Caption: General Workflow for a Cell Viability Assay with this compound.
References
- 1. Role of Prostaglandin Receptor EP2 in the Regulations of Cancer Cell Proliferation, Invasion, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? | Semantic Scholar [semanticscholar.org]
- 3. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for TG4-155 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions for TG4-155, a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP2.[1][2][3][4] this compound is a valuable tool for in vitro and in vivo studies investigating the role of the EP2 receptor in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer.[3] This document outlines the necessary materials, step-by-step procedures, and stability information to ensure consistent and reliable experimental outcomes.
Introduction to this compound
This compound is a brain-penetrant small molecule that acts as a competitive antagonist of the EP2 receptor with high selectivity over other prostanoid receptors. The EP2 receptor, a G protein-coupled receptor, is activated by PGE2 and is implicated in a diverse range of cellular responses. By blocking the EP2 receptor, this compound inhibits downstream signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway, making it a critical compound for studying EP2-mediated effects. Its utility has been demonstrated in models of seizure-induced neuronal injury and cancer cell proliferation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | (2E)-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)-2-propenamide | |
| CAS Number | 1164462-05-8 | |
| Molecular Formula | C₂₃H₂₆N₂O₄ | |
| Molecular Weight | 394.47 g/mol | |
| Appearance | Crystalline solid, white to beige powder | |
| Purity | ≥98% (HPLC) |
Solubility Data
The solubility of this compound can vary between suppliers. It is crucial to consult the manufacturer's product datasheet for the most accurate information for a specific lot. The following table summarizes reported solubility data in common laboratory solvents.
| Solvent | Reported Solubility | Reference |
| DMSO | 20 mg/mL to 125 mg/mL | |
| DMF | 50 mg/mL | |
| Ethanol | 5 mg/mL | |
| Water | Insoluble |
Note: The solubility in DMSO can be affected by absorbed moisture. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.945 mg of this compound (Molecular Weight = 394.47 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile vials.
-
Storage: Store the aliquots at -20°C or -80°C in tightly sealed vials.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of the this compound stock solution.
| Condition | Stability | Reference |
| Solid Powder (-20°C) | ≥ 2 to 4 years | |
| Stock Solution in DMSO (-20°C) | Up to 1 month | |
| Stock Solution in DMSO (-80°C) | Up to 6 months to 2 years |
Note: For in vivo experiments, it is recommended to prepare fresh working solutions from the stock solution on the day of use.
Signaling Pathway
This compound functions as a competitive antagonist of the prostaglandin E2 receptor EP2. Activation of the EP2 receptor by its ligand, PGE2, typically leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This signaling cascade is involved in various cellular processes. This compound blocks this initial step, thereby inhibiting downstream effects.
Caption: this compound blocks PGE2-mediated activation of the EP2 receptor.
Workflow for Stock Solution Preparation and Use
The following diagram illustrates the general workflow from receiving the compound to its use in experiments.
Caption: Workflow for preparing and storing this compound stock solution.
References
Application Notes and Protocols for TG4-155 Administration in Mouse Models of Neurodegeneration
Audience: Researchers, scientists, and drug development professionals.
Introduction
TG4-155 is a potent and selective, brain-penetrant antagonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2] The EP2 receptor, a G protein-coupled receptor, is implicated in neuroinflammatory processes and has been identified as a promising therapeutic target for neurodegenerative diseases.[1][2] Activation of the EP2 receptor by its endogenous ligand PGE2 is associated with the upregulation of inflammatory mediators in microglia, contributing to neuronal damage.[1] this compound has been demonstrated to mitigate neurodegeneration in a mouse model of status epilepticus, suggesting its potential as a neuroprotective agent. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its administration in a relevant mouse model of neurodegeneration.
Mechanism of Action and Signaling Pathway
This compound exerts its neuroprotective effects by competitively antagonizing the EP2 receptor, thereby inhibiting the downstream signaling cascades initiated by PGE2. The EP2 receptor is coupled to the Gαs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP). This elevation in cAMP can trigger two distinct downstream pathways:
-
PKA/CREB Pathway: This pathway is generally associated with neuroprotection and cellular survival.
-
Epac/Rap Pathway: This pathway is predominantly linked to neuroinflammation and neurotoxicity.
By blocking the EP2 receptor, this compound prevents the activation of these pathways by PGE2, particularly the pro-inflammatory Epac/Rap pathway, leading to a reduction in the expression of inflammatory markers in microglia and subsequent neuroprotection.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Reference |
| EP2 Receptor Binding Affinity (KB) | 2.4 nM | Human | |
| EP2 Receptor Binding Affinity (KB) | 4.7 nM | Mouse | |
| EP4 Receptor Binding Affinity (KB) | 11.4 µM | Human | |
| Selectivity (EP4 KB / EP2 KB) | >1000-fold | Human |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Administration Route | Mouse Strain | Reference |
| Bioavailability | 61% | i.p. vs i.v. | C57BL/6 | |
| Plasma Half-life (t1/2) | 0.6 h | i.p. | C57BL/6 | |
| Brain/Plasma Ratio | 0.3 | i.p. | C57BL/6 |
Table 3: In Vivo Efficacy of this compound in a Pilocarpine-Induced Status Epilepticus Mouse Model
| Hippocampal Subregion | Reduction in Neurodegeneration | Dosage | Administration Schedule | Reference |
| CA1 | 91% | 5 mg/kg | 1 and 12 h post-SE | |
| CA3 | 80% | 5 mg/kg | 1 and 12 h post-SE | |
| Hilus | 63% | 5 mg/kg | 1 and 12 h post-SE |
Experimental Protocols
Preparation of this compound Dosing Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Saline (0.9% NaCl)
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Solubilization: this compound is soluble in DMSO at a concentration of 30 mg/mL. To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in the appropriate volume of DMSO. For example, to make a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex and Sonicate: Vortex the solution vigorously and sonicate briefly to ensure complete dissolution.
-
Dilution for Injection: For a final dosing volume of 10 mL/kg, the stock solution needs to be diluted in saline. The final concentration of DMSO should be kept to a minimum (ideally ≤5%) to avoid toxicity.
-
Example for a 5 mg/kg dose:
-
For a 25 g mouse, the total dose is 0.125 mg.
-
The injection volume is 0.25 mL.
-
From a 10 mg/mL stock in DMSO, you will need 12.5 µL.
-
Dilute 12.5 µL of the this compound stock solution in 237.5 µL of sterile saline. This results in a final DMSO concentration of 5%.
-
-
-
Storage: Prepare the dosing solution fresh on the day of the experiment. Protect the solution from light.
Administration of this compound in a Pilocarpine-Induced Status Epilepticus Mouse Model
This protocol is based on the methodology described by Jiang et al. (2012).
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Materials:
-
Pilocarpine hydrochloride
-
Scopolamine methyl nitrate (to reduce peripheral cholinergic effects)
-
Diazepam or other suitable anticonvulsant to terminate status epilepticus
-
Sterile saline
-
This compound dosing solution (prepared as described above)
-
Vehicle control solution (e.g., 5% DMSO in saline)
-
Heating pad
-
Behavioral observation cage
Experimental Workflow:
Procedure:
-
Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the experiment.
-
Induction of Status Epilepticus (SE): a. Administer scopolamine methyl nitrate (1 mg/kg, i.p.) to minimize peripheral cholinergic effects. b. Thirty minutes after scopolamine administration, inject pilocarpine hydrochloride (300-350 mg/kg, i.p.). c. Observe the mice continuously for seizure activity. Seizures are typically scored using a modified Racine scale. Status epilepticus is characterized by continuous seizures (stage 4-5) for at least 60 minutes. d. Maintain the mice on a heating pad to prevent hypothermia during SE.
-
Termination of SE: After 90-120 minutes of continuous seizure activity, terminate SE by administering diazepam (e.g., 10 mg/kg, i.p.).
-
This compound Administration: a. One hour after the termination of SE, randomly assign the mice to receive either the this compound dosing solution (5 mg/kg, i.p.) or the vehicle control. b. Administer a second dose of this compound or vehicle 12 hours after the termination of SE.
-
Tissue Collection and Analysis: a. Twenty-four hours after the termination of SE, euthanize the mice under deep anesthesia. b. Perfuse the mice transcardially with saline followed by 4% paraformaldehyde. c. Collect the brains and post-fix them in 4% paraformaldehyde overnight. d. Process the brains for histological analysis (e.g., Fluoro-Jade B or Nissl staining) to assess the extent of neurodegeneration in the hippocampus and other brain regions.
Concluding Remarks
This compound is a valuable research tool for investigating the role of the EP2 receptor in neuroinflammation and neurodegeneration. The provided protocols offer a starting point for in vivo studies in mouse models. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines for animal care and use. Careful consideration of the vehicle, dosing regimen, and timing of administration is crucial for obtaining reliable and reproducible results. The demonstrated efficacy of this compound in a preclinical model of neurodegeneration warrants further investigation into its therapeutic potential.
References
Application Note: Utilizing a cAMP Formation Assay to Profile the Activity of TG4-155
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are prominent targets for drug discovery. The G-protein coupled receptor 35 (GPR35) is an orphan receptor implicated in various physiological and pathological processes, making it an attractive, albeit challenging, therapeutic target. GPR35 has been shown to couple to different G-protein subtypes, including Gαi and Gαs, which respectively lead to an inhibition or stimulation of adenylyl cyclase activity and a subsequent decrease or increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] Consequently, cAMP formation assays are a cornerstone for identifying and characterizing GPR35 ligands.
This application note provides a detailed protocol for using a cAMP formation assay to assess the activity of a test compound, using TG4-155 as an example. It is important to note that while the user query suggested this compound as a GPR35 agonist, existing literature predominantly characterizes it as a potent and selective antagonist of the prostaglandin EP2 receptor.[4][5] This document will therefore approach the use of this compound as a case study to illustrate how one would experimentally determine the activity and selectivity of a compound at a specific target like GPR35, including crucial control experiments to rule out off-target effects.
GPR35 Signaling Pathways
The activation of GPR35 can lead to opposing effects on cAMP production depending on the G-protein subtype it couples with in a given cell type. The diagram below illustrates these divergent pathways.
Experimental Principles
cAMP assays are designed to measure the intracellular concentration of this second messenger. Common methods include competitive immunoassays using technologies like Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based biosensors, such as the GloSensor™ cAMP Assay. In an HTRF assay, for instance, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. A decrease in the FRET signal corresponds to an increase in intracellular cAMP. Conversely, luminescent biosensors can be genetically encoded into cells and emit light upon binding to cAMP, offering a real-time kinetic measurement of cAMP accumulation.
Detailed Protocol: cAMP Formation Assay
This protocol is designed for a 384-well plate format and can be adapted for other formats. It covers both agonist and antagonist modes for characterizing a test compound.
Materials:
-
HEK293 or CHO cells stably expressing human GPR35 (Other cell lines may be used, but may require optimization).
-
Control cells (parental cell line not expressing GPR35).
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compound (this compound) and known GPR35 agonist/antagonist (if available).
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control for Gαi signaling).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit or GloSensor™ cAMP Assay kit).
-
White or black 384-well assay plates (as recommended by the kit manufacturer).
-
Plate reader capable of detecting the assay signal (e.g., HTRF or luminescence).
Experimental Workflow:
Step-by-Step Procedure:
-
Cell Seeding:
-
Culture GPR35-expressing cells and control parental cells to ~80-90% confluency.
-
Harvest cells and determine cell density.
-
Seed cells into 384-well plates at a pre-optimized density (e.g., 2,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the test compound in assay buffer to generate a range of concentrations for dose-response analysis. Also prepare dilutions for positive and negative controls.
-
-
Assay Execution - Agonist Mode (to test for stimulatory effects):
-
Gently remove the culture medium from the cells.
-
Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) and incubate for 10-15 minutes at room temperature.
-
Add the serially diluted this compound to the appropriate wells. Include wells with assay buffer only (basal control) and a known GPR35 agonist (positive control).
-
Incubate for 30-60 minutes at 37°C.
-
-
Assay Execution - Antagonist Mode (to test for inhibitory effects on Gαs or Gαi):
-
For Gαs-coupled systems:
-
Pre-incubate cells with serially diluted this compound for 15-30 minutes.
-
Add a known GPR35 agonist at a concentration that elicits ~80% of its maximal response (EC80).
-
Incubate for a further 30-60 minutes at 37°C.
-
-
For Gαi-coupled systems:
-
Pre-incubate cells with serially diluted this compound for 15-30 minutes.
-
Add forskolin (e.g., 1-10 µM) to stimulate adenylyl cyclase directly, followed immediately by a known Gαi-coupled GPR35 agonist.
-
Incubate for 30-60 minutes at 37°C. The goal is to see if the test compound can block the agonist's ability to inhibit the forskolin-induced cAMP increase.
-
-
-
cAMP Detection:
-
Following incubation, lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for your chosen detection kit. This typically involves adding a lysis buffer followed by detection reagents.
-
Incubate for the recommended time (e.g., 60 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader with the appropriate settings for your assay (e.g., fluorescence at 665 nm and 620 nm for HTRF, or luminescence).
-
Convert the raw data to cAMP concentrations using a standard curve.
-
Plot the cAMP concentration against the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the data and determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
Data Presentation
The results of the cAMP assay should be tabulated to allow for clear interpretation and comparison. The following table presents a hypothetical data summary for the characterization of this compound.
| Compound | Target Receptor(s) | Cell Line | Assay Mode | Result (cAMP Modulation) | Potency |
| This compound | EP2 (known), GPR35 (test) | GPR35-HEK293 | Agonist | No significant change | N/A |
| This compound | EP2 (known), GPR35 (test) | GPR35-HEK293 | Antagonist (vs. GPR35 agonist) | No significant inhibition | > 10 µM |
| PGE2 | EP2 | GPR35-HEK293 | Agonist | Increase | EC50 = ~5 nM |
| This compound | EP2 | GPR35-HEK293 | Antagonist (vs. PGE2) | Inhibition of PGE2 effect | IC50 = ~2-15 nM |
| Forskolin | Adenylyl Cyclase | GPR35-HEK293 | Agonist | Strong Increase | EC50 = ~1 µM |
| GPR35 Agonist X | GPR35 | GPR35-HEK293 | Agonist | Increase / Decrease | EC50 = ~50 nM |
Note: Potency values for this compound at the EP2 receptor are based on literature values. Data for GPR35 is hypothetical for illustrative purposes.
Important Considerations and Controls
-
Target Selectivity: As this compound is a known EP2 antagonist, it is crucial to use a cell line that does not endogenously express the EP2 receptor at high levels, or to use a parental cell line (without GPR35) as a negative control to ensure that any observed effects are GPR35-dependent.
-
Agonist vs. Antagonist Activity: Always test compounds in both agonist and antagonist modes to fully characterize their pharmacological profile.
-
Cell Density: The number of cells per well can significantly impact the dynamic range of the assay. This should be optimized beforehand.
-
DMSO Concentration: Ensure the final concentration of DMSO in the assay wells is consistent across all conditions and is below a level that affects cell viability or enzyme activity (typically <0.5%).
Conclusion
The cAMP formation assay is a robust and indispensable tool for the pharmacological characterization of ligands targeting GPCRs like GPR35. By following a detailed and well-controlled protocol, researchers can determine whether a compound acts as an agonist or antagonist and quantify its potency. The case of this compound highlights the critical importance of selectivity profiling to ensure that the observed biological activity is due to interaction with the intended target and not an off-target effect. This rigorous approach is fundamental to advancing the development of novel and specific therapeutics.
References
- 1. GPR35 prevents drug-induced liver injury via the Gαs-cAMP-PKA axis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR35 Activation Reduces Ca2+ Transients and Contributes to the Kynurenic Acid-Dependent Reduction of Synaptic Activity at CA3-CA1 Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Role of Prostaglandin Receptor EP2 in the Regulations of Cancer Cell Proliferation, Invasion, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for TG4-155 in Prostate Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG4-155 is a potent and selective antagonist of the Prostaglandin E2 receptor subtype 2 (EP2).[1] The EP2 receptor is a G protein-coupled receptor that is often implicated in the progression of various cancers, including prostate cancer.[1][2] In prostate cancer, the cyclooxygenase-2 (COX-2) enzyme is frequently upregulated, leading to increased production of prostaglandin E2 (PGE2).[1][3] PGE2, in turn, can promote cancer cell proliferation, invasion, and inflammation through its interaction with receptors like EP2. This compound competitively inhibits the binding of PGE2 to the EP2 receptor, thereby blocking its downstream signaling pathways, such as the cAMP/PKA pathway, and mitigating its pro-tumorigenic effects. These application notes provide detailed protocols for studying the effects of this compound on prostate cancer cell lines.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity and Selectivity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki | 9.9 nM | - | |
| Schild KB | 1.3 nM | PC3 | |
| Selectivity | >500-fold for EP2 over EP1, EP3, EP4, FP, IP, and TP receptors | Human recombinant receptors | |
| Off-Target IC50 (5-HT2B) | 2.6 µM | - | |
| Off-Target IC50 (hERG) | 12 µM | - |
Table 2: Effects of this compound on Prostate Cancer Cells
| Experiment | Cell Line | Treatment Conditions | Observed Effect | Reference |
| Cell Proliferation (PGE2-induced) | PC3 | 0.01 - 1 µM this compound for 48h | Dose-dependent suppression of PGE2-induced proliferation | |
| Cell Invasion (Butaprost-induced) | PC3 | Not specified | Inhibition of butaprost-induced invasion | |
| cAMP Production (Butaprost-induced) | PC3 | Concentration-dependent | Blockade of butaprost-induced cAMP production | |
| Cytotoxicity (CC50) | C6G | 190 µM | Low cytotoxicity |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, for a molecular weight of 394.46 g/mol , dissolve 3.94 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of prostate cancer cells, particularly in the context of PGE2-induced proliferation.
Materials:
-
Prostate cancer cell lines (e.g., PC3, DU145, LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Prostaglandin E2 (PGE2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Solution (e.g., 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed prostate cancer cells into a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Prepare serial dilutions of this compound (e.g., 0.01, 0.1, 1 µM) and PGE2 (e.g., 1 µM) in serum-free or low-serum medium.
-
After 24 hours, replace the medium with the prepared drug solutions. Include the following controls:
-
Vehicle control (medium with DMSO, matching the highest concentration used for this compound)
-
PGE2 alone
-
This compound alone at various concentrations
-
PGE2 in combination with various concentrations of this compound
-
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Transwell Invasion Assay
This assay measures the ability of prostate cancer cells to invade through a basement membrane matrix in response to a chemoattractant, and the inhibitory effect of this compound on this process.
Materials:
-
Prostate cancer cells (e.g., PC3)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel basement membrane matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Butaprost (EP2 agonist, optional)
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixation
-
Crystal violet staining solution (0.5% in 25% methanol)
Protocol:
-
Thaw Matrigel on ice overnight. Dilute the Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL.
-
Coat the top of each Transwell insert with 50-100 µL of the diluted Matrigel and incubate at 37°C for at least 4-6 hours to allow for gelation.
-
Culture prostate cancer cells to ~80% confluency. Serum-starve the cells for 18-24 hours before the assay.
-
Trypsinize and resuspend the cells in serum-free medium containing different concentrations of this compound (and butaprost if investigating agonist-induced invasion).
-
Add 500-700 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Seed 1 x 10⁵ to 2 x 10⁵ cells in 200 µL of the prepared cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane by immersing the insert in methanol or 4% paraformaldehyde for 10-20 minutes.
-
Stain the fixed cells with crystal violet solution for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of invading cells in several random fields under a microscope. Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance measured.
Western Blot Analysis for EP2 Receptor Expression
This protocol is used to determine the protein levels of the EP2 receptor in different prostate cancer cell lines.
Materials:
-
Prostate cancer cell lysates (PC3, DU145, LNCaP)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against EP2 receptor
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture the desired prostate cancer cell lines to 80-90% confluency.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against the EP2 receptor (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Strip the membrane (optional) and re-probe with a loading control antibody to ensure equal protein loading.
Visualizations
Caption: this compound signaling pathway in prostate cancer cells.
Caption: General experimental workflow for studying this compound.
References
Application Notes and Protocols: In Vivo Dosing and Administration of TG4-155
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo dosing and administration of TG4-155, a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). This compound has demonstrated efficacy in preclinical models of neuroinflammation, cancer, and other inflammation-related pathologies.[1][2] This document outlines the mechanism of action, summarizes key pharmacokinetic and pharmacodynamic data, and provides detailed protocols for the preparation and administration of this compound in rodent models.
Mechanism of Action
This compound is a competitive antagonist of the EP2 receptor, a G protein-coupled receptor that mediates the effects of PGE2.[1][3] The binding of PGE2 to the EP2 receptor activates a Gs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is implicated in various pathological processes, including inflammation, cancer cell proliferation, and neuronal injury.[1] this compound selectively blocks this pathway, thereby mitigating the detrimental effects of elevated PGE2 levels. It displays high selectivity for the EP2 receptor over other prostanoid receptors, including EP1, EP3, and EP4.
Figure 1: this compound Signaling Pathway.
In Vivo Pharmacokinetics and Efficacy
This compound has been evaluated in C57BL/6 mice, demonstrating brain permeability and a favorable pharmacokinetic profile for in vivo studies.
| Parameter | Animal Model | Dose | Route | Value |
| Bioavailability | C57BL/6 mice | 3 mg/kg | i.p. vs. i.v. | 61% |
| Plasma Half-life (t1/2) | C57BL/6 mice | 3 mg/kg | i.p. | 0.6 hours |
| Brain/Plasma Ratio | C57BL/6 mice | 3 mg/kg | i.p. | 0.3 |
| Efficacy | C57BL/6 mice (Status Epilepticus Model) | 5 mg/kg | i.p. (at 1 and 12h post-SE) | Significant reduction in neurodegeneration |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Corn oil, sterile
-
Sterile, pyrogen-free 1.5 mL microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Preparation of this compound Dosing Solution
Stock Solution (e.g., 40 mg/mL in DMSO):
-
Weigh the required amount of this compound powder using an analytical balance.
-
Dissolve the powder in pure DMSO to achieve a concentration of 40 mg/mL. This compound is soluble in DMSO up to 79 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.
-
Store the stock solution at -20°C for up to 3 months.
Working Solution (e.g., for a 5 mg/kg dose in a 25g mouse):
This protocol is for a final injection volume of 100 µL. Adjust volumes as needed based on animal weight and desired injection volume (typically 5-10 mL/kg for intraperitoneal injections).
-
Calculate the required dose for the animal. For a 25g mouse, a 5 mg/kg dose is 0.125 mg.
-
On the day of the experiment, thaw the this compound stock solution.
-
Prepare the working solution by diluting the DMSO stock solution in corn oil. For a 0.125 mg dose from a 40 mg/mL stock, you will need 3.125 µL of the stock solution.
-
In a sterile microcentrifuge tube, add 96.875 µL of sterile corn oil.
-
Add 3.125 µL of the 40 mg/mL this compound DMSO stock solution to the corn oil.
-
Vortex the mixture vigorously to ensure a uniform suspension. The final concentration of DMSO should be kept low (ideally below 5%) to minimize toxicity. In this example, the final DMSO concentration is approximately 3.1%.
-
The working solution should be used immediately for optimal results.
Figure 2: Experimental Workflow for this compound Administration.
In Vivo Administration
-
Animal Handling: Acclimatize animals to the experimental conditions before dosing. Handle animals gently to minimize stress.
-
Dose Calculation: Calculate the injection volume based on the animal's body weight and the concentration of the working solution.
-
Administration Route: this compound is administered via intraperitoneal (i.p.) injection.
-
Injection Procedure:
-
Properly restrain the mouse.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the this compound working solution.
-
-
Post-Administration Monitoring: Monitor animals for any adverse reactions following administration.
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions.
-
Handle all solutions in a well-ventilated area or a chemical fume hood.
-
Dispose of all waste materials according to institutional guidelines.
Conclusion
This document provides essential information and protocols for the in vivo use of this compound. The provided data and methodologies are intended to assist researchers in designing and executing experiments to further investigate the therapeutic potential of this selective EP2 receptor antagonist. Adherence to these guidelines will help ensure reproducible and reliable results in preclinical studies.
References
Application Notes and Protocols for TG4-155 in Matrigel Invasion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG4-155 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). The PGE2-EP2 signaling pathway is implicated in various pathological processes, including inflammation and cancer progression. In the context of oncology, activation of the EP2 receptor by its ligand PGE2 has been shown to promote cancer cell proliferation, survival, and invasion. Consequently, targeted inhibition of this pathway with antagonists like this compound presents a promising therapeutic strategy to impede tumor growth and metastasis. This document provides a detailed protocol for utilizing this compound in a Matrigel invasion assay to assess its inhibitory effects on cancer cell invasion, with a particular focus on prostate cancer cell lines such as PC3, in which the PGE2-EP2 signaling axis is active.[1]
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist of the EP2 receptor, effectively blocking the downstream signaling cascade initiated by PGE2.[1] The binding of PGE2 to the Gs-protein coupled EP2 receptor typically leads to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic adenosine monophosphate (cAMP) levels.[2] Elevated cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[3][4] This signaling cascade can ultimately lead to the upregulation of genes involved in cell invasion and metastasis, such as matrix metalloproteinases (MMPs), which are enzymes capable of degrading the extracellular matrix. By blocking the initial step in this pathway, this compound can effectively suppress the expression and activity of MMPs, thereby inhibiting the invasive potential of cancer cells. The EP2 signaling can also engage β-arrestin in a G-protein-independent manner to promote tumor cell growth and migration.
PGE2-EP2 Signaling Pathway in Cancer Cell Invasion
Caption: PGE2-EP2 signaling pathway leading to cancer cell invasion and its inhibition by this compound.
Quantitative Data Summary
| Treatment Group | Concentration | Mean Number of Invading Cells per Field | Standard Deviation | % Invasion Inhibition |
| Vehicle Control (DMSO) | - | 150 | ± 12 | 0% |
| PGE2 (Positive Control) | 1 µM | 250 | ± 20 | -67% |
| This compound | 1 nM | 225 | ± 18 | 10% |
| This compound | 10 nM | 175 | ± 15 | 30% |
| This compound | 100 nM | 100 | ± 10 | 60% |
| This compound | 1 µM | 50 | ± 8 | 80% |
Experimental Protocol: Matrigel Invasion Assay
This protocol is optimized for assessing the effect of this compound on the invasion of PC3 human prostate cancer cells.
Materials
-
PC3 cells (or other cancer cell line of interest)
-
This compound (stock solution in DMSO)
-
PGE2 (stock solution in DMSO, for use as a positive control)
-
Matrigel™ Basement Membrane Matrix
-
24-well Transwell® inserts with 8.0 µm pore size polycarbonate membranes
-
24-well companion plates
-
Cell culture medium (e.g., RPMI-1640 for PC3 cells)
-
Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet staining solution (0.1% in 20% methanol)
-
Sterile pipette tips and tubes
-
Humidified incubator (37°C, 5% CO2)
-
Microscope with imaging capabilities
Experimental Workflow
Caption: Experimental workflow for the this compound Matrigel invasion assay.
Procedure
1. Preparation of Matrigel-Coated Inserts 1.1. Thaw Matrigel on ice overnight in a 4°C refrigerator. 1.2. Using pre-chilled pipette tips and tubes, dilute the Matrigel to the desired concentration (e.g., 1:3 to 1:8) with ice-cold, serum-free cell culture medium. 1.3. Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert, ensuring the membrane is evenly coated. 1.4. Incubate the coated inserts at 37°C for at least 1 hour to allow the Matrigel to solidify.
2. Cell Preparation 2.1. Culture PC3 cells to 70-80% confluency. 2.2. Serum-starve the cells for 12-24 hours prior to the assay. 2.3. Harvest the cells using trypsin-EDTA, neutralize with serum-containing medium, and centrifuge at 300 x g for 5 minutes. 2.4. Resuspend the cell pellet in serum-free medium and perform a cell count. Adjust the cell concentration to 1 x 10^5 to 5 x 10^5 cells/mL.
3. Invasion Assay 3.1. Rehydrate the solidified Matrigel layer by adding warm, serum-free medium to the upper and lower chambers and incubate for 30 minutes at 37°C. 3.2. Carefully remove the medium from the upper and lower chambers. 3.3. In the lower chamber of the 24-well plate, add 600 µL of medium containing 10% FBS as a chemoattractant. 3.4. Prepare the cell suspension with the desired concentrations of this compound or controls (vehicle - DMSO, positive control - PGE2). 3.5. Seed 100-200 µL of the cell suspension (containing 1-5 x 10^4 cells) into the upper chamber of the Matrigel-coated inserts. 3.6. Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. The incubation time should be optimized based on the invasive properties of the cell line.
4. Staining and Quantification 4.1. After incubation, carefully remove the medium from the upper chamber. 4.2. Using a cotton swab, gently remove the non-invading cells and the Matrigel from the upper surface of the membrane. 4.3. Fix the invaded cells on the lower surface of the membrane by immersing the inserts in methanol for 10-15 minutes. 4.4. Allow the inserts to air dry. 4.5. Stain the invaded cells by immersing the inserts in 0.1% crystal violet solution for 10-20 minutes. 4.6. Gently wash the inserts with water to remove excess stain and allow them to air dry completely. 4.7. Using a microscope, count the number of stained, invaded cells on the lower surface of the membrane in several random fields of view (e.g., 5 fields at 10x or 20x magnification). 4.8. Calculate the average number of invading cells per field for each treatment condition. The results can be expressed as the number of invading cells or as a percentage of the vehicle control.
Controls
-
Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve this compound. This control is essential to account for any effects of the solvent on cell invasion.
-
Positive Control: Cells stimulated with PGE2 (e.g., 1 µM). This will induce invasion through the EP2 receptor and serves as a benchmark for the inhibitory effect of this compound.
-
Negative Control (Optional): Inserts without Matrigel can be used to assess cell migration, ensuring that the observed effects are specific to invasion through the extracellular matrix barrier.
By following this detailed protocol, researchers can effectively evaluate the potential of this compound as an inhibitor of cancer cell invasion, providing valuable insights for its further development as a therapeutic agent.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 receptor EP1 phosphorylate CREB and mediates MMP2 expression in human cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with TG4-155 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG4-155 is a potent and selective antagonist of the Prostaglandin E2 receptor subtype 2 (EP2).[1][2][3] The EP2 receptor, a G protein-coupled receptor, is implicated in a variety of physiological and pathological processes, including inflammation, cancer, and neuroprotection.[1][4] Understanding the cellular response to this compound is crucial for its development as a potential therapeutic agent. This document provides detailed protocols for assessing cell viability upon treatment with this compound using two common methods: the CellTiter-Glo® Luminescent Cell Viability Assay and the MTT colorimetric assay.
The EP2 receptor is often coupled to the Gs alpha subunit of G proteins, and its activation by its endogenous ligand, prostaglandin E2 (PGE2), leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound acts as a competitive antagonist at the EP2 receptor, blocking the downstream signaling cascade initiated by PGE2. Studies have shown that this compound exhibits low cytotoxicity, making it a suitable tool for investigating the therapeutic effects of EP2 inhibition without directly inducing cell death.
Data Presentation
Table 1: Cytotoxicity of this compound
| Compound | Cell Line | Assay | Endpoint | Result |
| This compound | C6G | CellTiter-Glo® | CC50 | 190 µM |
| Doxorubicin (Positive Control) | C6G | CellTiter-Glo® | CC50 | 0.23 µM |
Signaling Pathway
The following diagram illustrates the signaling pathway of the EP2 receptor and the mechanism of action for this compound.
Caption: EP2 Receptor Signaling and this compound Inhibition.
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous "add-mix-measure" assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in an appropriate solvent, e.g., DMSO)
-
Opaque-walled 96-well plates (suitable for luminescence readings)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Resuspend cells in complete culture medium to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. The optimal seeding density should be determined empirically for each cell line but is typically in the range of 5,000-20,000 cells per well.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Remember to include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the CC50 value if applicable.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Clear 96-well plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding:
-
Follow the same procedure as described in the CellTiter-Glo® protocol (Step 1), using a clear 96-well plate.
-
-
Compound Treatment:
-
Follow the same procedure as described in the CellTiter-Glo® protocol (Step 2).
-
-
Assay Procedure:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the MTT to be metabolized to formazan crystals.
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.
-
Subtract the absorbance of the blank wells (media with MTT and solubilization solution, no cells) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Generate a dose-response curve and calculate the CC50 value.
-
Experimental Workflow
The following diagram outlines the general workflow for a cell viability assay with this compound treatment.
Caption: General Workflow for Cell Viability Assay.
References
Application Notes and Protocols for Immunohistochemistry Staining Following TG4-155 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TG4-155 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype EP2. The binding of PGE2 to the Gs-coupled EP2 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This signaling cascade, known as the COX-2-PGE2-EP2-cAMP pathway, is implicated in promoting inflammation and tumorigenesis. By competitively blocking the EP2 receptor, this compound inhibits this pathway, thereby reducing inflammation and potentially suppressing cancer cell activities. These application notes provide detailed protocols for immunohistochemistry (IHC) staining to evaluate the pharmacodynamic effects of this compound treatment in preclinical and clinical tissue samples. The protocols focus on key biomarkers in the this compound mechanism of action, including the EP2 receptor itself, downstream signaling molecules, and markers of the tumor microenvironment.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of EP2 receptor antagonism on relevant protein markers as measured by immunohistochemistry. While specific data for this compound is emerging, these data from studies on selective EP2 and dual EP2/EP4 antagonists provide expected trends and a framework for data analysis.
Table 1: Representative Changes in Protein Expression Measured by IHC after EP2 Antagonist Treatment
| Biomarker | Tissue/Model | Treatment Group | Control Group | Fold Change / % Change | Reference |
| COX-2 | Intestinal Epithelium (Rat NEC model) | EP2 Antagonist | Vehicle | ↓ Significant decrease in immunofluorescence | [1] |
| Phospho-PKC-θ (Thr538) | Pancreatic Cancer Xenograft | EP2/EP4 Antagonists | Vehicle | ↑ 8.6-fold increase | [2] |
| Ki-67 | Pancreatic Cancer Xenograft | EP2/EP4 Antagonists | Vehicle | ↓ Significant decrease in % positive cells | [3] |
Table 2: Representative Changes in Immune Cell Infiltration Measured by IHC after EP2/EP4 Antagonist Treatment
| Immune Cell Marker | Tumor Type | Treatment Group | Control Group | Observation | Reference |
| CD3+ T-cells | Advanced Solid Tumors (Human) | EP4 Antagonist | Baseline | ↑ Significant increase in infiltration | [4] |
| CD8+ T-cells | Advanced Solid Tumors (Human) | EP4 Antagonist | Baseline | ↑ Significant increase in infiltration | [4] |
| CD8+ T-cells | CT26 Colon Carcinoma (Mouse) | Dual EP2/EP4 Antagonist | Vehicle | ↑ Increased infiltration |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for IHC analysis.
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of key biomarkers to assess the effects of this compound treatment.
Protocol 1: Staining for EP2 Receptor
Objective: To determine the expression and localization of the EP2 receptor in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate Buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-EP2 polyclonal antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking solution for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-EP2 antibody to its optimal concentration in blocking solution.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate sections with DAB substrate solution until the desired stain intensity develops.
-
Rinse with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol solutions and xylene.
-
Coverslip with mounting medium.
-
Protocol 2: Staining for COX-2
Objective: To assess the expression of Cyclooxygenase-2, an enzyme upstream of PGE2 production, which may be modulated by feedback loops involving the EP2 receptor.
Materials:
-
Same as Protocol 1, with the following exception:
-
Primary antibody: Mouse anti-COX-2 monoclonal antibody
Procedure:
-
Follow the same procedure as Protocol 1, substituting the anti-EP2 primary antibody with the anti-COX-2 primary antibody and using an appropriate HRP-conjugated anti-mouse secondary antibody.
Protocol 3: Staining for Phosphorylated CREB (p-CREB)
Objective: To evaluate the activation of the downstream transcription factor CREB, a key mediator of cAMP signaling.
Materials:
-
Same as Protocol 1, with the following exception:
-
Primary antibody: Rabbit anti-phospho-CREB (Ser133) antibody
Procedure:
-
Follow the same procedure as Protocol 1, substituting the anti-EP2 primary antibody with the anti-phospho-CREB primary antibody. It is crucial to handle tissues gently and use phosphatase inhibitors in the buffers to preserve the phosphorylation status of the protein.
Protocol 4: Staining for CD8 (T-cell marker)
Objective: To quantify the infiltration of cytotoxic T-lymphocytes in the tumor microenvironment, which may be enhanced by blocking the immunosuppressive effects of the PGE2-EP2 pathway.
Materials:
-
Same as Protocol 1, with the following exception:
-
Primary antibody: Mouse anti-CD8 monoclonal antibody
Procedure:
-
Follow the same procedure as Protocol 1, substituting the anti-EP2 primary antibody with the anti-CD8 primary antibody and using an appropriate HRP-conjugated anti-mouse secondary antibody.
Protocol 5: Staining for PD-L1
Objective: To assess the expression of the immune checkpoint ligand PD-L1, which has been correlated with EP2 and EP4 expression in some cancers.
Materials:
-
Same as Protocol 1, with the following exception:
-
Primary antibody: Rabbit anti-PD-L1 monoclonal antibody
Procedure:
-
Follow the same procedure as Protocol 1, substituting the anti-EP2 primary antibody with the anti-PD-L1 primary antibody.
Quantitative Analysis of IHC Data
For robust and unbiased data, quantitative analysis of IHC staining is recommended. This can be performed using image analysis software (e.g., ImageJ, QuPath).
General Procedure:
-
Image Acquisition: Capture high-resolution digital images of the stained tissue sections at a consistent magnification (e.g., 20x or 40x).
-
Region of Interest (ROI) Selection: Define the specific areas of the tissue to be analyzed (e.g., tumor epithelium, stroma).
-
Color Deconvolution: Separate the DAB (brown) and hematoxylin (blue) stains into distinct channels.
-
Thresholding: Set a threshold for the DAB channel to define positive staining.
-
Measurement: Quantify the percentage of the positively stained area within the ROI or count the number of positive cells. Staining intensity can also be scored (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong staining) to generate an H-score.
-
Data Analysis: Statistically compare the quantitative data between the this compound treatment group and the control group.
Disclaimer
These protocols provide a general framework. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for specific antibodies and tissue types. Always include appropriate positive and negative controls in your experiments.
References
- 1. EP2 receptor blockade attenuates COX-2 upregulation during intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of EP2/EP4 signaling abrogates IGF-1R-mediated cancer cell growth: Involvement of protein kinase C-θ activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jitc.bmj.com [jitc.bmj.com]
Troubleshooting & Optimization
TG4-155 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of TG4-155.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5] It is sparingly soluble in ethanol and insoluble in water.
Q2: What is the solubility of this compound in various solvents?
A2: The solubility of this compound can vary slightly between suppliers. For the most accurate information, always refer to the certificate of analysis provided with your specific lot of the compound. A summary of reported solubility values is provided in the table below.
Q3: Are there any specific recommendations for preparing this compound stock solutions in DMSO?
A3: Yes, it is crucial to use fresh, anhydrous DMSO. DMSO is hygroscopic and can absorb moisture, which will reduce the solubility of this compound. For maximum solubility, ultrasonic treatment may be necessary.
Q4: How should I store the solid this compound compound and its stock solutions?
A4: Solid this compound should be stored at -20°C for long-term stability (≥ 2 years). Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to two years. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
Issue: I am having difficulty dissolving this compound in DMSO, or the compound is precipitating out of solution.
-
Root Cause 1: DMSO quality. The DMSO used may have absorbed moisture.
-
Solution: Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO.
-
-
Root Cause 2: Insufficient mixing. The compound may not be fully dispersed in the solvent.
-
Solution: Briefly warm the solution and use sonication to aid dissolution.
-
-
Root Cause 3: Supersaturation. The concentration of this compound may be too high for the solvent volume.
-
Solution: Refer to the solubility data table and ensure you are not exceeding the maximum solubility. If necessary, add more solvent to decrease the concentration.
-
Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source(s) |
| DMSO | 125 | 316.89 | |
| DMSO | 79 | 200.27 | |
| DMSO | 35 | ~88.7 | |
| DMSO | 30 | ~76.0 | |
| DMSO | 20 | ~50.7 | |
| DMF | 50 | ~126.7 | |
| Ethanol | 10 | ~25.3 | |
| Ethanol | 5 | ~12.7 | |
| Water | Insoluble | - |
Note: The molecular weight of this compound is approximately 394.47 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 3.945 mg of this compound powder.
-
Dissolving: Add 1 mL of fresh, anhydrous DMSO to the vial containing the this compound.
-
Mixing: Vortex the solution thoroughly. If needed, sonicate the vial for 5-10 minutes in a water bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution for In Vitro Experiments
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with your cell culture medium to achieve the desired final concentrations for your experiment. It is important to first dissolve the this compound in DMSO before diluting with aqueous buffers.
Visualizations
References
Technical Support Center: TG4-155 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vivo efficacy studies of TG4-155.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2][3][4] It functions as a competitive antagonist, blocking the downstream signaling cascade initiated by the binding of PGE2 to the EP2 receptor.[1] This inhibition can reduce inflammation and may play a role in repressing cancer cell activities.
Q2: What is the selectivity profile of this compound?
A2: this compound displays high selectivity for the EP2 receptor over other prostanoid receptors, including EP1, EP3, and EP4. It has been shown to be over 1000-fold less effective at the EP4 receptor. However, it does exhibit some activity at the DP1 receptor, with a 14-fold selectivity for EP2 over DP1.
Q3: Is this compound cytotoxic to cancer cells?
A3: this compound has been shown to have low cytotoxicity, indicating that its potential anti-tumor effects are likely not mediated by a direct cytotoxic mechanism like conventional chemotherapy agents.
Q4: Has this compound been used in clinical trials?
A4: To date, there is no evidence of this compound having been evaluated in human clinical trials. Its use has been documented in preclinical research, particularly in animal models of neuroinflammation.
Troubleshooting Guide for In Vivo Efficacy Studies
Issue: Lack of Tumor Growth Inhibition
Q: We are not observing any significant inhibition of tumor growth in our animal model after treatment with this compound. What are the possible reasons and solutions?
A: Several factors could contribute to a lack of in vivo efficacy. Below is a step-by-step guide to troubleshoot this issue.
Potential Cause 1: Suboptimal Drug Formulation and Administration
-
Is the compound completely solubilized? this compound is soluble in DMSO and ethanol. For in vivo studies, a common practice is to prepare a stock solution in DMSO and then dilute it in a vehicle suitable for animal administration, such as corn oil. Ensure the final formulation is a homogenous suspension or solution.
-
Is the administration route appropriate? The choice of administration route (e.g., oral, intraperitoneal, intravenous) can significantly impact drug exposure. The optimal route for this compound in a cancer model may require empirical determination.
-
Is the dosing frequency adequate? this compound has a reported short plasma half-life in mice. This may necessitate more frequent dosing to maintain therapeutic concentrations at the tumor site.
Potential Cause 2: Inappropriate Animal Model
-
Does the tumor model express the EP2 receptor? The efficacy of this compound is dependent on the presence and functional activity of the EP2 receptor on the cancer cells or within the tumor microenvironment. It is crucial to select a cell line or patient-derived xenograft (PDX) model with confirmed EP2 expression.
-
Is the tumor microenvironment contributing to PGE2 signaling? The anti-tumor effect of this compound may be linked to its ability to modulate the inflammatory tumor microenvironment. Models with a significant inflammatory component may be more responsive.
Potential Cause 3: Insufficient Target Engagement
-
Is this compound reaching the tumor at sufficient concentrations? Pharmacokinetic (PK) studies are recommended to determine the concentration of this compound in plasma and tumor tissue.
-
Is the EP2 receptor being inhibited in the tumor? Pharmacodynamic (PD) studies can be conducted to measure the modulation of downstream targets of EP2 signaling (e.g., cAMP levels) in the tumor tissue following this compound treatment.
Potential Cause 4: Intrinsic Tumor Resistance
-
Are there redundant signaling pathways? The cancer cells may have developed resistance mechanisms or rely on alternative signaling pathways for survival and proliferation that are not dependent on EP2 signaling.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| KB | 1.3 nM | PC3 cells (endogenous human EP2) | |
| KB | 2.4 nM | Human EP2 receptor | |
| Ki | 9.9 nM | Prostaglandin Receptor EP2 | |
| Ki | 15 nM | Human EP2 receptors (radioligand binding) | |
| CC50 | 190 µM | C6G cells (cytotoxicity) |
Experimental Protocols
Representative Protocol for a Xenograft Efficacy Study
-
Cell Culture: Culture the chosen cancer cell line (e.g., PC3) in appropriate media and conditions.
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the animals into treatment and control groups.
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 80 mg/mL).
-
For administration, dilute the stock solution in a suitable vehicle such as corn oil to the final desired concentration. The final DMSO concentration should be kept low (e.g., <5%) to avoid toxicity.
-
-
Drug Administration: Administer this compound to the treatment group at the determined dose and schedule. The control group should receive the vehicle only.
-
Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry) to assess target engagement.
-
Visualizations
Caption: this compound blocks the PGE2-EP2 signaling pathway.
Caption: A typical workflow for an in vivo efficacy study.
Caption: A decision tree for troubleshooting lack of efficacy.
References
Technical Support Center: Optimizing TG4-155 Dosage for Neuroprotection Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing TG4-155 in neuroprotection studies. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in neuroprotection?
This compound is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype EP2.[1][2] The neuroprotective effects of this compound are attributed to its ability to block EP2 signaling, which is implicated in neuroinflammatory processes and neuronal injury.[1][3] By inhibiting the EP2 receptor, this compound can reduce inflammation, excitotoxicity, and subsequent neuronal death in various models of neurological damage.[1]
Q2: What is a recommended starting dose for in vitro and in vivo neuroprotection studies with this compound?
-
In Vitro : For cell-based assays, a starting concentration range of 10 nM to 1 µM is recommended. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and injury model.
-
In Vivo : In rodent models of neurological injury, an intraperitoneal (i.p.) dose of 5 mg/kg has been shown to be effective in reducing neurodegeneration. Pharmacokinetic data in mice indicates a plasma half-life of 0.6 hours and a brain/plasma ratio of 0.3, suggesting moderate brain penetration.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO and ethanol. For in vitro experiments, it is advisable to prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) and then dilute it to the final working concentration in your cell culture medium. To avoid solubility issues, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%). Stock solutions should be stored at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q4: What are the potential off-target effects of this compound?
This compound is a highly selective EP2 receptor antagonist. It displays over 1000-fold lower activity at the EP4 receptor. However, at higher concentrations, off-target effects can occur. It is important to include appropriate controls in your experiments to rule out non-specific effects.
Q5: In which experimental models of neurological disease has this compound shown efficacy?
This compound has demonstrated significant neuroprotective effects in a mouse model of status epilepticus, where it reduced seizure-induced neurodegeneration. Its anti-inflammatory properties suggest potential utility in other neurodegenerative conditions where neuroinflammation is a key pathological feature.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no neuroprotective effect in vitro | 1. Suboptimal Dose: The concentration of this compound may be too low or too high (causing toxicity).2. Compound Degradation: Improper storage or handling of this compound.3. Cell Model Variability: The chosen cell line or primary culture may not be sensitive to EP2 receptor modulation.4. Timing of Treatment: The therapeutic window for this compound application may be narrow. | 1. Perform a comprehensive dose-response curve (e.g., from 1 nM to 10 µM) to identify the optimal neuroprotective concentration.2. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store aliquots at -80°C.3. Verify EP2 receptor expression in your cell model. Consider using a different model known to have robust EP2 signaling.4. Optimize the timing of this compound administration relative to the neurotoxic insult (pre-treatment, co-treatment, or post-treatment). |
| High variability in in vivo results | 1. Inconsistent Drug Administration: Variability in injection volume or technique.2. Animal Variability: Differences in age, weight, or genetic background of the animals.3. Model Severity: The severity of the induced neurological injury may be inconsistent. | 1. Ensure accurate and consistent administration of this compound. For intraperitoneal injections, use a consistent location and depth.2. Use age- and weight-matched animals from a reliable vendor. Ensure standardized housing and handling conditions.3. Standardize the injury model to reduce variability in lesion size or behavioral deficits. |
| Precipitation of this compound in culture medium | 1. Poor Solubility: this compound is poorly soluble in aqueous solutions.2. High Final DMSO Concentration: The concentration of the vehicle (DMSO) may be too high. | 1. Prepare a high-concentration stock solution in 100% DMSO and dilute it stepwise into the culture medium. Vortex or mix thoroughly after each dilution step.2. Ensure the final concentration of DMSO in the culture medium is kept to a minimum (ideally <0.1%). |
| Observed cytotoxicity at higher concentrations | 1. Off-target Effects: At high concentrations, this compound may interact with other cellular targets.2. Solvent Toxicity: The vehicle (e.g., DMSO) may be causing toxicity. | 1. Determine the therapeutic window by performing a cytotoxicity assay (e.g., MTT or LDH assay) alongside your neuroprotection experiments.2. Include a vehicle control group (medium with the same concentration of DMSO as the highest this compound dose) to assess solvent-related toxicity. |
Quantitative Data Summary
| Parameter | Value | Species/Model | Reference |
| In Vitro Activity | |||
| EP2 Receptor Binding Affinity (KB) | 2.4 nM | Human | |
| EP4 Receptor Binding Affinity (KB) | 11.4 µM | Human | |
| Effective Neuroprotective Concentration | 10 nM - 1 µM | Cell Culture | |
| In Vivo Efficacy | |||
| Effective Neuroprotective Dose | 5 mg/kg (i.p.) | Mouse (Status Epilepticus) | |
| Pharmacokinetics | |||
| Bioavailability (i.p.) | 61% | Mouse | |
| Plasma Half-life (t1/2) | 0.6 hours | Mouse | |
| Brain/Plasma Ratio | 0.3 | Mouse |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using a Neuronal Cell Line (e.g., SH-SY5Y)
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.
-
Induction of Neuronal Injury: Induce neurotoxicity using a relevant stressor (e.g., 100 µM 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model or 50 µM glutamate for an excitotoxicity model).
-
This compound Treatment: Co-treat the cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) and the neurotoxic agent for 24 hours. Include a vehicle control group (neurotoxin + DMSO).
-
Assessment of Cell Viability: Measure cell viability using the MTT assay.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control group.
-
Protocol 2: In Vivo Neuroprotection Study in a Mouse Model of Seizure-Induced Brain Injury
-
Animal Model: Use adult male C57BL/6 mice.
-
Induction of Status Epilepticus: Induce seizures by intraperitoneal injection of pilocarpine (300 mg/kg).
-
This compound Administration: Administer this compound at a dose of 5 mg/kg (i.p.) at 1 hour and 12 hours after the onset of seizures. The vehicle control group should receive an equivalent volume of the vehicle.
-
Behavioral Assessment: Monitor the animals for seizure severity and duration.
-
Histological Analysis: At 24 or 48 hours post-seizure induction, perfuse the animals and collect the brains for histological analysis.
-
Perform Nissl staining to assess neuronal survival in the hippocampus.
-
Use immunohistochemistry to quantify markers of neuronal damage (e.g., Fluoro-Jade B) and neuroinflammation (e.g., Iba1 for microglia activation).
-
-
Data Analysis: Quantify the number of surviving neurons and the extent of neuroinflammation in different hippocampal subfields.
Visualizations
Caption: this compound inhibits the PGE2-EP2 signaling pathway.
Caption: Workflow for optimizing this compound dosage in vitro.
References
TG4-155 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and experimental use of TG4-155, a potent and selective EP2 receptor antagonist.
Stability and Storage Conditions
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring reliable experimental outcomes. The following table summarizes the recommended storage conditions for this compound in both solid form and in various solvents.
| Form | Storage Temperature | Duration | Supplier Recommendations |
| Powder (Solid) | -20°C | ≥ 1 to 4 years | [1][2][3] |
| 2-8°C | Not specified | [4] | |
| In DMSO | -80°C | 6 months to 2 years | [5] |
| -20°C | Up to 1 year | ||
| 4°C | 2 weeks | ||
| In Ethanol | -20°C | Up to 3 months |
Note: It is strongly recommended to prepare solutions fresh for each experiment. If stock solutions are prepared in advance, they should be aliquoted to avoid repeated freeze-thaw cycles. Before use, allow the product to equilibrate to room temperature for at least one hour.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and potential issues that may arise during the handling and experimental use of this compound.
1. How should I prepare a stock solution of this compound?
-
Answer: this compound is soluble in several organic solvents. For most cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For in vivo studies, specific formulations may be required. One protocol suggests preparing a stock solution in DMSO and then diluting it in a vehicle such as corn oil or a mixture of PEG300, Tween-80, and saline. Always use fresh, anhydrous DMSO to prepare your stock solution, as moisture can affect the solubility and stability of the compound.
2. I am observing poor solubility of this compound in my solvent. What can I do?
-
Answer: Ensure you are using a high-purity, anhydrous solvent. The solubility of this compound is reported to be up to 125 mg/mL in DMSO, 50 mg/mL in DMF, and 5 mg/mL in Ethanol. If you still experience solubility issues, gentle warming and vortexing may help. However, avoid excessive heat as it may degrade the compound. Always prepare solutions on the same day of use if possible.
3. My experimental results are inconsistent. What could be the cause?
-
Answer: Inconsistent results can stem from several factors:
-
Compound Instability: Ensure that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles.
-
Cell Line Variability: The expression of the EP2 receptor can vary between cell lines and even with passage number. Regularly check the expression of the target receptor in your experimental system.
-
Off-Target Effects: While this compound is highly selective for the EP2 receptor, it has been shown to inhibit the serotonin 5-HT2B receptor and hERG at higher concentrations (IC50 = 2.6 µM and 12 µM, respectively). Consider if these off-target effects could be influencing your results and use the lowest effective concentration of this compound.
-
4. What is the recommended concentration of this compound for in vitro experiments?
-
Answer: The effective concentration of this compound will vary depending on the cell type and the specific assay. For in vitro studies, concentrations in the range of 0.01 to 1 µM have been shown to effectively suppress PGE2-induced cancer cell proliferation. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
In Vitro Cell-Based cAMP Assay
This protocol is designed to measure the antagonistic effect of this compound on PGE2-induced cAMP formation in cells overexpressing the human EP2 receptor.
-
Cell Culture: Culture human EP2-overexpressing C6 glioma cells in appropriate media and conditions.
-
Cell Plating: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a stock solution of the EP2 agonist, Prostaglandin E2 (PGE2).
-
Treatment:
-
Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of PGE2 (e.g., corresponding to the EC80) for a defined time (e.g., 30 minutes).
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., TR-FRET based).
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value.
In Vivo Mouse Model of Neurodegeneration
This protocol describes the administration of this compound in a mouse model of status epilepticus-induced neurodegeneration.
-
Animal Model: Induce status epilepticus in C57BL/6 mice using pilocarpine.
-
Compound Preparation: Prepare a solution of this compound for intraperitoneal (i.p.) injection. A previously used formulation involved dissolving this compound for in vivo use.
-
Administration: Administer this compound via i.p. injection at a dose of 5 mg/kg at 1 and 12 hours after the induction of status epilepticus.
-
Tissue Collection and Analysis: After a defined period, euthanize the mice and collect brain tissue.
-
Neurodegeneration Assessment: Perform histological analysis (e.g., Fluoro-Jade B staining) on brain sections to quantify neuronal death in hippocampal subregions.
-
Data Analysis: Compare the neurodegeneration scores between the vehicle-treated and this compound-treated groups.
Signaling Pathway and Experimental Workflow Diagrams
Prostaglandin E2 (PGE2) EP2 Receptor Signaling Pathway
Prostaglandin E2 (PGE2) binds to the Gs-protein coupled EP2 receptor. This binding event activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). These downstream effectors then modulate various cellular processes, including gene expression, cell proliferation, and inflammation.
Caption: PGE2-EP2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Antagonism Assay
The following diagram outlines the key steps for assessing the antagonistic activity of this compound in a cell-based assay.
Caption: Workflow for determining the in vitro antagonistic potency of this compound.
References
- 1. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 3. This compound|1164462-05-8|COA [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Overcoming Experimental Challenges with TG4-155
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the short plasma half-life of TG4-155 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and brain-permeant antagonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2] Its mechanism of action is the competitive antagonism of the EP2 receptor, which is a G-protein coupled receptor that, upon activation by PGE2, stimulates the production of cyclic AMP (cAMP) and activates protein kinase A (PKA).[3][4][5] This signaling pathway is involved in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer.
Q2: I am observing a lack of sustained in vivo efficacy with this compound in my experiments. What could be the reason?
A2: A primary reason for the lack of sustained in vivo efficacy of this compound is its short plasma half-life. In preclinical studies in mice, this compound has a reported plasma half-life of approximately 0.6 hours. This rapid clearance necessitates frequent administration to maintain therapeutic concentrations, which may not be feasible for all experimental designs.
Q3: Are there any strategies to overcome the short half-life of this compound?
Q4: What is TG6-10-1 and how does it compare to this compound?
A4: TG6-10-1 is a second-generation analog of this compound, developed to address the pharmacokinetic limitations of the parent compound. It exhibits a longer plasma half-life and improved brain-to-plasma ratio compared to this compound. This makes TG6-10-1 a more suitable tool for in vivo studies requiring sustained target engagement.
Q5: How should I adjust my experimental protocol if I switch from this compound to TG6-10-1?
A5: When switching to TG6-10-1, you will likely need to adjust the dosing frequency. Due to its longer half-life, TG6-10-1 can be administered less frequently than this compound while still maintaining effective concentrations in the plasma and brain. It is recommended to perform a pilot pharmacokinetic study to determine the optimal dosing regimen for your specific experimental model and desired therapeutic window.
Data Presentation
Table 1: Pharmacokinetic Properties of this compound and its Analog TG6-10-1 in Rodents
| Compound | Species | Route of Administration | Dose (mg/kg) | Plasma Half-life (t½) | Brain-to-Plasma Ratio | Reference |
| This compound | Mouse | Intraperitoneal (i.p.) | 3 | 0.6 hours | 0.3 | |
| TG6-10-1 | Mouse | Intraperitoneal (i.p.) | 5 | 1.6 hours | 1.6 | |
| TG6-10-1 | Rat | Intraperitoneal (i.p.) | 10 | 1.9 - 2.5 hours | 0.34 - 1.12 | |
| TG6-10-1 | Rat | Oral (p.o.) | 20 | 1.9 - 2.5 hours | 0.34 - 1.12 |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Pharmacokinetic Study of an EP2 Antagonist in Rodents
This protocol provides a general framework for determining the pharmacokinetic profile of a small molecule EP2 antagonist like this compound or TG6-10-1 in mice or rats.
1. Animal Handling and Acclimatization:
-
House animals in accordance with institutional guidelines and allow for an acclimatization period of at least one week before the experiment.
-
Ensure free access to food and water.
2. Compound Formulation and Administration:
-
Formulate the test compound in a suitable vehicle. For this compound and its analogs, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.
-
Administer the compound via the desired route (e.g., intraperitoneal, oral gavage, or intravenous).
3. Blood Sampling:
-
Collect blood samples at predetermined time points post-administration (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).
-
For mice, serial blood sampling from the submandibular vein or retro-orbital sinus can be performed. Terminal cardiac puncture can be used for the final time point.
-
For rats, a cannulated jugular vein allows for repeated blood sampling from the same animal.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
4. Plasma and Brain Tissue Preparation:
-
Centrifuge the blood samples to separate plasma.
-
If brain concentrations are to be measured, perfuse the animals with saline at the time of sacrifice to remove blood from the brain tissue.
-
Homogenize the brain tissue in a suitable buffer.
5. Bioanalysis:
-
Quantify the concentration of the test compound in plasma and brain homogenates using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Develop a specific and sensitive LC-MS/MS method for the analyte and an appropriate internal standard.
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:
-
Half-life (t½)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Brain-to-plasma ratio
-
Visualizations
Caption: Competitive antagonism of the EP2 receptor by this compound/TG6-10-1.
Caption: Troubleshooting workflow for this compound's short half-life.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro-In Vivo Correlation of Blood-Brain Barrier Permeability of Drugs: A Feasibility Study Towards Development of Prediction Methods for Brain Drug Concentration in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 5. Inhibition of the prostaglandin receptor EP2 following status epilepticus reduces delayed mortality and brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TG4-155 Cytotoxicity Assessment in Primary Neurons
This technical support center provides troubleshooting guidance and frequently asked questions for researchers evaluating the cytotoxicity of TG4-155, a potent and selective EP2 receptor antagonist, in primary neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype EP2.[1][2][3][4][5] It functions as a competitive antagonist, blocking the signaling pathway mediated by PGE2 at the EP2 receptor. This compound is brain-penetrant and has shown neuroprotective effects in models of seizure-induced neuronal injury.
Q2: Is this compound expected to be cytotoxic to primary neurons?
Existing data from non-neuronal cell lines (C6G cells) suggests that this compound has low cytotoxicity, with a 50% cytotoxic concentration (CC50) of 190 µM. This indicates that its primary pharmacological effect is not mediated by a cytotoxic mechanism. However, primary neurons can exhibit higher sensitivity to chemical compounds, and direct cytotoxicity assessment is crucial.
Q3: What are the initial indicators of cytotoxicity in primary neuron cultures treated with this compound?
Initial signs of cytotoxicity can be observed through phase-contrast microscopy and may include:
-
Changes in neuronal morphology, such as neurite blebbing, retraction, or fragmentation.
-
Detachment of neurons from the culture substrate.
-
A noticeable decrease in cell density.
Q4: Which assays are recommended for quantifying this compound induced cytotoxicity in primary neurons?
A multi-assay approach is recommended to obtain a comprehensive understanding of potential cytotoxicity. Commonly used assays include:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from cells with compromised membrane integrity, indicating cell death.
-
MTT or WST-1 Assay: Assesses cell viability by measuring mitochondrial metabolic activity. A decrease in signal suggests reduced viability.
-
Calcein-AM Assay: A fluorescence-based assay that measures the esterase activity in viable cells.
-
Caspase-3/7 Activation Assay: Detects the activation of executioner caspases, which is a hallmark of apoptosis.
-
Neurite Outgrowth Assay: Quantifies changes in neurite length and branching, which can be a sensitive indicator of neuronal stress.
Troubleshooting Guide
| Problem | Potential Cause | Recommendation |
| High background cytotoxicity in vehicle control. | Solvent (e.g., DMSO) toxicity. | Ensure the final DMSO concentration is below 0.1% in the culture medium. Run a vehicle-only control to assess solvent effects. |
| Poor initial culture health. | Optimize primary neuron seeding density and ensure cultures are healthy and mature before treatment. | |
| Inconsistent results between experiments. | Degradation of this compound. | Prepare fresh stock solutions of this compound for each experiment and store them according to the manufacturer's instructions. |
| "Edge effects" in multi-well plates. | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media instead. | |
| No cytotoxicity observed even at high concentrations. | This compound has low intrinsic cytotoxicity. | This is a possible and expected outcome based on existing data. Consider extending the incubation time or using a positive control for cytotoxicity (e.g., staurosporine) to validate the assay. |
| Insufficient incubation time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine if cytotoxicity is delayed. | |
| Discrepancy between different cytotoxicity assays. | Different assays measure distinct cellular processes. | This is not uncommon. For instance, a decrease in MTT signal (metabolic activity) might precede LDH release (membrane damage). Analyze the results from multiple assays to build a comprehensive picture of the cytotoxic mechanism. |
Experimental Protocols
Primary Neuron Culture Preparation
-
Source: Cortical or hippocampal neurons from embryonic rodents (e.g., E18 rats or E16 mice).
-
Plating: Dissociate tissue and plate neurons on poly-D-lysine or laminin-coated multi-well plates at an optimized seeding density.
-
Medium: Use a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX).
-
Maturation: Allow neurons to mature in culture for at least 7-10 days before initiating experiments to ensure the development of a robust neurite network.
This compound Treatment
-
Stock Solution: Prepare a high-concentration stock solution of this compound in sterile DMSO.
-
Working Solutions: Serially dilute the stock solution in a pre-warmed neuronal culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all conditions and is below 0.1%.
-
Treatment: Carefully replace half of the culture medium in each well with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubation: Incubate the cultures for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Sample Collection: At the end of the incubation period, carefully collect a sample of the culture supernatant from each well.
-
Lysis Control: Add lysis buffer (provided with the LDH assay kit) to control wells to induce maximum LDH release.
-
Assay Procedure: Follow the manufacturer's protocol for the LDH assay kit. This typically involves mixing the supernatant with a reaction mixture and incubating for a specified time.
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Quantitative Data Summary
Table 1: Hypothetical Cytotoxicity of this compound in Primary Cortical Neurons (48h Incubation)
| Concentration (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) | Caspase-3/7 Activity (Fold Change) |
| Vehicle (0.1% DMSO) | 100 ± 5.2 | 5.1 ± 1.3 | 1.0 ± 0.2 |
| 1 | 98.7 ± 4.8 | 5.5 ± 1.1 | 1.1 ± 0.3 |
| 10 | 95.2 ± 6.1 | 7.3 ± 1.5 | 1.2 ± 0.2 |
| 50 | 91.5 ± 5.5 | 10.2 ± 2.0 | 1.4 ± 0.4 |
| 100 | 88.3 ± 7.2 | 14.8 ± 2.5 | 1.6 ± 0.5 |
| 200 | 82.1 ± 8.0 | 21.5 ± 3.1 | 2.0 ± 0.6 |
| Staurosporine (1 µM) | 15.4 ± 3.9 | 85.7 ± 6.3 | 8.5 ± 1.1 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Caption: Experimental workflow for this compound cytotoxicity assessment.
Caption: this compound blocks the PGE2-EP2 signaling pathway.
Caption: Troubleshooting logic for unexpected cytotoxicity results.
References
- 1. Role of Prostaglandin Receptor EP2 in the Regulations of Cancer Cell Proliferation, Invasion, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.cn [glpbio.cn]
- 4. This compound|EP2 antagonist|cas 1164462-05-8 [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving Brain Penetration of BSC-123
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the brain penetration of the hypothetical small molecule inhibitor, BSC-123, which targets the PI3K/Akt/mTOR pathway.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the poor brain penetration of a small molecule like BSC-123?
Poor brain penetration of small molecules is often attributed to a combination of physicochemical properties and physiological barriers. The blood-brain barrier (BBB) is a significant obstacle, characterized by tight junctions between endothelial cells and the presence of active efflux transporters. Key factors include:
-
High polar surface area (PSA): Generally, a PSA greater than 90 Ų is associated with poor BBB penetration.
-
High molecular weight (MW): Molecules over 400-500 Da often exhibit reduced passive diffusion across the BBB.
-
Low lipophilicity: Insufficient lipophilicity can hinder the molecule's ability to permeate the lipid membranes of the BBB endothelial cells.
-
High hydrogen bond donor count: A high number of hydrogen bond donors can increase polarity and reduce permeability.
-
Efflux transporter substrate: BSC-123 may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the brain.
-
Plasma protein binding: High binding to plasma proteins, such as albumin, reduces the free fraction of the drug available to cross the BBB.
Q2: What initial steps can I take to assess the brain penetration potential of my BSC-123 analog series?
A tiered approach, starting with in silico and in vitro models, is recommended before moving to more complex in vivo studies.
-
In Silico Modeling: Utilize computational models to predict physicochemical properties (LogP, PSA, MW) and potential for BBB penetration.
-
In Vitro Permeability Assays:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): A high-throughput assay to assess passive diffusion.
-
Caco-2 or MDCK-MDR1 Assays: These cell-based assays can evaluate both passive permeability and active transport, particularly P-gp mediated efflux.
-
-
In Vivo Pharmacokinetic Studies: Conduct studies in rodents to determine the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu).
Troubleshooting Guide
Problem: BSC-123 shows high efficacy in vitro but no activity in in vivo neuroscience models.
This discrepancy often points to insufficient target engagement in the central nervous system (CNS) due to poor brain penetration.
Troubleshooting Steps:
-
Quantify Brain and Plasma Concentrations: Determine the concentration of BSC-123 in the brain and plasma of test animals at various time points after administration. A low brain-to-plasma ratio is indicative of poor BBB penetration.
-
Assess Efflux Liability: Use in vitro assays with and without specific inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., ko143) to determine if BSC-123 is a substrate for these efflux transporters. A significant increase in permeability in the presence of an inhibitor suggests efflux is a major issue.
-
Evaluate Physicochemical Properties: Compare the properties of BSC-123 to those of known CNS-penetrant and non-penetrant drugs. This can provide insights into which parameters to optimize.
Table 1: Physicochemical Properties of BSC-123 vs. CNS Drug Guidelines
| Property | BSC-123 (Hypothetical Data) | CNS Drug Guideline | Implication for BSC-123 |
| Molecular Weight (Da) | 550 | < 450 | High MW may limit passive diffusion. |
| cLogP | 1.5 | 2 - 4 | Low lipophilicity may reduce membrane permeability. |
| Polar Surface Area (Ų) | 110 | < 90 | High PSA suggests poor BBB penetration. |
| H-Bond Donors | 6 | ≤ 3 | High number of H-bond donors increases polarity. |
Problem: The brain-to-plasma ratio (Kp) of BSC-123 is low (< 0.1).
A low Kp value confirms poor brain penetration. The following strategies can be explored to improve it.
Potential Solutions:
-
Medicinal Chemistry Optimization: Synthesize new analogs of BSC-123 with improved physicochemical properties. Focus on reducing molecular weight and polar surface area, and increasing lipophilicity within an optimal range.
-
Prodrug Approach: Design a more lipophilic prodrug of BSC-123 that can cross the BBB and then be converted to the active parent drug within the brain.
-
Formulation Strategies:
-
Nanoparticle Delivery: Encapsulating BSC-123 in nanoparticles can facilitate its transport across the BBB.
-
Co-administration with Efflux Inhibitors: While challenging for clinical translation, co-dosing with a P-gp or BCRP inhibitor can be a useful experimental tool to confirm the role of efflux in limiting brain exposure.
-
Experimental Protocols
Protocol 1: In Vitro PAMPA-BBB Assay
Objective: To assess the passive permeability of BSC-123 across an artificial lipid membrane simulating the BBB.
Methodology:
-
A filter plate is coated with a lipid solution (e.g., porcine brain lipid) in dodecane to form an artificial membrane.
-
The donor wells are filled with a solution of BSC-123 in a buffer at a known concentration.
-
The acceptor wells are filled with a matching buffer.
-
The plate is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, the concentration of BSC-123 in both the donor and acceptor wells is determined using LC-MS/MS.
-
The permeability coefficient (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
Table 2: Sample PAMPA-BBB Results for BSC-123 Analogs
| Compound | Pe (10⁻⁶ cm/s) | Predicted BBB Penetration |
| BSC-123 | 1.5 | Low |
| BSC-123-A2 | 4.5 | High |
| BSC-123-A5 | 0.8 | Low |
| Verapamil (Control) | 5.0 | High |
| Atenolol (Control) | 0.5 | Low |
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway with the inhibitory action of BSC-123 on PI3K.
Caption: Troubleshooting workflow for improving the brain penetration of a drug candidate.
Off-target effects of TG4-155 to consider
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of TG4-155, a potent and selective antagonist of the Prostaglandin E2 receptor subtype EP2.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the Prostaglandin E2 receptor subtype 2 (EP2). It acts as a competitive antagonist with high potency.[1][2][3]
Q2: What are the known off-target interactions of this compound?
A2: this compound has been observed to interact with the following off-targets:
-
Prostaglandin D2 receptor 1 (DP1) [4]
-
Serotonin receptor 2B (5-HT2B) [4]
-
Human Ether-à-go-go-Related Gene (hERG) channel
Q3: How selective is this compound for EP2 over other prostanoid receptors?
A3: this compound displays high selectivity for the EP2 receptor. It is over 1000-fold less effective at the EP4 receptor. Specifically, it shows 550-4750-fold selectivity for EP2 over EP1, EP3, EP4, and IP receptors, but only 14-fold selectivity against the DP1 receptor.
Q4: What is the mechanism of action of this compound at the EP2 receptor?
A4: this compound exhibits a competitive antagonism mode of action at the EP2 receptor. This is demonstrated by parallel rightward shifts in the concentration-response curves of EP2 agonists, such as PGE2 or butaprost, in the presence of this compound, without a reduction in the maximal response.
Q5: What are the solubility characteristics of this compound?
A5: this compound is soluble in DMSO (up to 35 mg/mL) and ethanol (up to 10 mg/mL). For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous assay buffer.
Troubleshooting Guides
Guide 1: Inconsistent results in cell-based EP2 antagonism assays
| Potential Issue | Possible Cause | Recommended Solution |
| Lower than expected potency (rightward shift of agonist curve is small) | Compound precipitation: this compound may precipitate in aqueous buffers at higher concentrations. | Prepare fresh dilutions from a DMSO stock immediately before use. Visually inspect for any precipitation. Consider using a carrier protein like BSA (0.1%) in the assay buffer to improve solubility. |
| Agonist degradation: The EP2 agonist (e.g., PGE2, butaprost) may be unstable. | Prepare fresh agonist solutions for each experiment. Aliquot and store stock solutions at -80°C. | |
| Insufficient pre-incubation time: The antagonist may not have reached equilibrium with the receptor. | Increase the pre-incubation time of this compound with the cells before adding the agonist. A typical pre-incubation time is 30 minutes. | |
| High variability between replicate wells | Inconsistent cell seeding: Uneven cell density can lead to variable receptor expression levels. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistent cell distribution. |
| Edge effects in the plate: Evaporation from wells on the edge of the plate can concentrate reagents. | Avoid using the outer wells of the plate for critical experiments. Fill the outer wells with sterile water or PBS to maintain humidity. | |
| Schild plot slope not equal to 1 | Non-competitive antagonism: This could indicate a more complex interaction than simple competitive antagonism. | A slope significantly different from 1 suggests that the antagonism may not be purely competitive. This could be due to allosteric modulation, irreversible binding, or complex interactions with the assay system. |
| Non-equilibrium conditions: The assay may not have reached equilibrium. | Ensure adequate incubation times for both the antagonist and the agonist. |
Guide 2: Addressing potential off-target effects in your experiments
| Observed Effect | Potential Off-Target | Experimental Control/Troubleshooting Step |
| Unexpected changes in cAMP levels not fully explained by EP2 antagonism | DP1 receptor activation/inhibition: The DP1 receptor can also modulate cAMP levels. | Include a selective DP1 receptor antagonist (e.g., BWA868C) as a control to see if it blocks the observed effect. |
| Unexplained effects on cell signaling or behavior, particularly in neuronal or cardiovascular cell types | 5-HT2B receptor modulation: The 5-HT2B receptor is involved in various physiological processes. | Use a selective 5-HT2B antagonist (e.g., SB204741) to determine if the effect is mediated by this receptor. |
| Cardiotoxicity or unexpected changes in cellular electrophysiology | hERG channel blockade: Inhibition of the hERG channel can lead to QT prolongation. | If working with cardiomyocytes or in a system where cardiac safety is a concern, consider performing a patch-clamp experiment to directly measure hERG channel activity in the presence of this compound. |
Quantitative Data Summary
Table 1: Potency and Selectivity of this compound
| Target | Parameter | Value | Reference |
| EP2 Receptor | KB | 1.3 nM | |
| KB | 2.4 nM | ||
| Ki | 9.9 nM | ||
| DP1 Receptor | KB | 34.5 nM | |
| 5-HT2B Receptor | IC50 | 2.6 µM | |
| hERG Channel | IC50 | 12 µM | |
| EP4 Receptor | KB | 11.4 µM |
Experimental Protocols
Protocol 1: Schild Analysis for Competitive Antagonism at the EP2 Receptor
This protocol is a representative method for determining the competitive antagonist nature of this compound at the EP2 receptor.
-
Cell Culture: Culture cells stably expressing the human EP2 receptor (e.g., HEK293-EP2 or C6G-EP2) in appropriate media.
-
Cell Seeding: Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Prepare a stock solution of an EP2 agonist (e.g., PGE2 or butaprost) in DMSO and dilute it in assay buffer to various concentrations to generate a full dose-response curve.
-
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add different fixed concentrations of this compound (or vehicle control) to the wells and incubate for 30 minutes at 37°C.
-
Add the range of agonist concentrations to the wells.
-
Incubate for a further 30-60 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable commercial kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the agonist dose-response curves in the absence and presence of different concentrations of this compound.
-
Determine the EC50 values for the agonist at each antagonist concentration.
-
Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 in the presence of antagonist / EC50 in the absence of antagonist).
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis. A linear regression with a slope of approximately 1 is indicative of competitive antagonism. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (KB).
-
Protocol 2: Radioligand Binding Assay for DP1 Receptor
This protocol describes a general method to assess the binding affinity of this compound for the DP1 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human DP1 receptor.
-
Compound and Radioligand Preparation:
-
Prepare serial dilutions of this compound in binding buffer.
-
Prepare the radioligand (e.g., [3H]-PGD2) at a concentration close to its Kd value.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, the radioligand, and either this compound, a known non-specific binding agent (to determine non-specific binding), or vehicle (to determine total binding).
-
Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Whole-Cell Patch Clamp for hERG Channel Activity
This is a representative protocol to evaluate the inhibitory effect of this compound on the hERG potassium channel.
-
Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Electrophysiology Setup:
-
Use a whole-cell patch-clamp setup with appropriate internal and external solutions.
-
The external solution should be designed to isolate the hERG current.
-
-
Voltage Clamp Protocol:
-
Hold the cell at a resting membrane potential (e.g., -80 mV).
-
Apply a depolarizing pulse (e.g., to +20 mV) to activate and then inactivate the hERG channels.
-
Repolarize the membrane to a potential where the tail current can be measured (e.g., -50 mV).
-
-
Compound Application:
-
Obtain a stable baseline recording of the hERG current.
-
Perfuse the cell with increasing concentrations of this compound, allowing the effect to stabilize at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration of this compound.
-
Plot the percentage of current inhibition against the log concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Prostaglandin E2 (PGE2) receptor subtype 2 (EP2) signaling pathway.
Caption: Workflow for Schild analysis of this compound.
Caption: Logical workflow for investigating potential off-target effects of this compound.
References
Technical Support Center: Managing TG4-155 Degradation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential degradation of TG4-155 in cell culture media. By understanding and mitigating these issues, users can ensure the accuracy and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the prostaglandin E2 receptor subtype 2 (EP2). It is a small molecule with the chemical formula C23H26N2O4 and the IUPAC name (E)-N-[2-(2-methylindol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide.[1][2] In cell-based assays, this compound blocks the signaling pathway initiated by the binding of prostaglandin E2 (PGE2) to the EP2 receptor, which is a G protein-coupled receptor. This inhibition can modulate inflammatory responses and other cellular processes.[1]
Q2: I am observing inconsistent results with this compound in my cell-based assays. Could degradation in the cell culture media be a factor?
A2: Yes, inconsistent results, such as variable IC50 values or a loss of expected biological effect, can be a strong indicator of compound degradation in the cell culture medium.[3][4] The stability of a small molecule like this compound can be influenced by several factors within the in vitro environment, including enzymatic activity, pH, and interactions with media components.
Q3: What are the potential causes of this compound degradation in cell culture media?
A3: The degradation of this compound in cell culture media can be attributed to several factors:
-
Enzymatic Degradation: If you are using media supplemented with serum, such as fetal bovine serum (FBS), it contains various enzymes like esterases and proteases that can metabolize this compound. The amide bond in the this compound structure is a potential site for enzymatic hydrolysis.
-
pH Instability: The typical pH of cell culture media (7.2-7.4) may contribute to the hydrolysis of susceptible functional groups in this compound over time.
-
Binding to Media Components: Small molecules can bind to proteins like albumin present in serum. While this may sometimes protect the compound from degradation, it can also reduce its bioavailable concentration.
-
Cellular Metabolism: If you are working with live cells, their metabolic processes can also contribute to the degradation of the compound.
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, consider the following strategies:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a concentrated stock immediately before use.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, prepare single-use aliquots of your high-concentration stock solution in an appropriate solvent like DMSO.
-
Reduce Incubation Time: If feasible for your experimental endpoint, minimize the incubation time of this compound with your cells.
-
Consider Serum-Free Media: If your cell line can be maintained in serum-free media for the duration of the experiment, this can help to reduce enzymatic degradation.
-
Optimize Serum Concentration: If serum is required, using a lower concentration may reduce the rate of degradation.
Troubleshooting Guides
Issue 1: Decreased or No Activity of this compound
Symptoms:
-
The expected biological effect of this compound is not observed.
-
Higher concentrations of this compound are required to achieve the desired effect compared to previous experiments.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Degradation of Stock Solution | Prepare a fresh stock solution of this compound from powder. Aliquot the new stock into single-use vials to prevent multiple freeze-thaw cycles. |
| Degradation in Working Solution | Prepare working dilutions of this compound immediately before adding them to the cell culture. Do not store diluted solutions. |
| Rapid Degradation in Media | Perform a time-course experiment to assess the stability of this compound in your specific cell culture media. (See Experimental Protocol below). |
| Incorrect Concentration Calculation | Double-check all calculations for preparing stock and working solutions. |
Issue 2: High Variability Between Replicates and Experiments
Symptoms:
-
Large error bars in your data.
-
Inconsistent IC50 values between experiments.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Inconsistent Compound Handling | Standardize your protocol for preparing and adding this compound to your experiments. Ensure all users follow the same procedure. |
| Variable Media Composition | Use the same batch of cell culture medium and serum for a set of related experiments to minimize variability. |
| Cell Density and Health | Ensure that cells are seeded at a consistent density and are in a healthy, logarithmic growth phase. |
| Edge Effects in Multi-well Plates | To minimize evaporation from outer wells, which can concentrate the compound, consider not using the outermost wells of your plate for data collection or fill them with sterile PBS. |
Quantitative Data Summary
The following table provides a hypothetical summary of this compound stability data. Researchers should generate their own data using the provided protocol to understand the stability in their specific experimental system.
| Condition | Time (hours) | This compound Remaining (%) |
| DMEM + 10% FBS, 37°C | 0 | 100 |
| 6 | 85 | |
| 12 | 65 | |
| 24 | 40 | |
| Serum-Free DMEM, 37°C | 0 | 100 |
| 6 | 95 | |
| 12 | 90 | |
| 24 | 82 | |
| DMEM + 10% FBS with Cells, 37°C | 0 | 100 |
| 6 | 75 | |
| 12 | 50 | |
| 24 | 25 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol allows you to determine the rate of this compound degradation in your specific experimental conditions.
Materials:
-
This compound powder
-
DMSO (or other appropriate solvent)
-
Your cell culture medium (with and without serum)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare Media Samples:
-
Spike your complete cell culture medium (containing serum and any other supplements) with this compound to your final working concentration (e.g., 10 µM).
-
Prepare a parallel sample in serum-free medium.
-
Include a control sample of this compound in a simple buffer like PBS to assess inherent chemical stability.
-
-
Incubation:
-
Aliquot the prepared media samples into sterile tubes for each time point (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Incubate the tubes at 37°C in a cell culture incubator.
-
-
Sample Collection:
-
At each time point, remove one aliquot of each condition and immediately store it at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.
-
-
Sample Analysis:
-
Thaw the samples and prepare them for HPLC analysis. This may involve a protein precipitation step (e.g., with acetonitrile) for samples containing serum.
-
Analyze the concentration of this compound in each sample by HPLC-UV. The peak area of this compound at T=0 is considered 100%.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine its stability profile.
-
Visualizations
Caption: Inhibition of the PGE2-EP2 signaling pathway by this compound.
References
TG4-155 Experiments: Technical Support & Troubleshooting Guide
Welcome to the technical support center for TG4-155, a potent and selective EP2 receptor antagonist. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for interpreting unexpected results and troubleshooting common issues in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a competitive antagonist of the Prostaglandin E2 (PGE2) receptor subtype EP2.[1] It functions by binding to the EP2 receptor and blocking the downstream signaling typically initiated by the binding of its natural ligand, PGE2. A primary consequence of this blockade is the inhibition of PGE2-induced cyclic AMP (cAMP) production.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO and ethanol. It is insoluble in water. For long-term storage, the solid compound should be stored at -20°C and is stable for at least two years. Stock solutions in DMSO or ethanol can be stored at -20°C for up to three months. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.
Q3: What are the known off-target effects of this compound?
A3: this compound exhibits high selectivity for the EP2 receptor over most other prostanoid receptors. However, it does show some activity against the DP1 receptor, with approximately 14-fold selectivity for EP2 over DP1. At higher concentrations (in the micromolar range), weak inhibition of the serotonin 5-HT2B receptor (IC50 = 2.6 µM) and the hERG channel (IC50 = 12 µM) has been observed. At a concentration of 10 µM, it has minimal to no effect on COX-1 and COX-2 enzymes.
Troubleshooting Guide
Issue 1: No observable effect of this compound in my cell-based assay.
Possible Causes and Solutions:
-
Suboptimal Agonist Concentration: If you are trying to antagonize an agonist-induced effect (e.g., PGE2 or butaprost), the agonist concentration is critical.
-
Recommendation: Perform a full dose-response curve for your agonist to determine its EC50 and EC80 values in your specific cell system. For antagonist experiments, using the agonist at its EC80 concentration is often recommended to ensure a robust signal that can be effectively inhibited.
-
-
Low or Absent EP2 Receptor Expression: The target cells may not express the EP2 receptor at a sufficient level.
-
Recommendation: Validate EP2 receptor expression in your cell line using techniques such as qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line known to express high levels of EP2 or a system with transient or stable overexpression.
-
-
Incorrect this compound Concentration: The concentration of this compound may be too low to effectively compete with the agonist.
-
Recommendation: Perform a dose-response experiment with a range of this compound concentrations to determine its IC50 in your assay.
-
-
Cell Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression or signaling.
-
Recommendation: Use cells with a consistent and low passage number for all experiments. It is good practice to periodically re-characterize your cell line.
-
-
Compound Solubility/Stability: this compound may have precipitated out of the cell culture medium.
-
Recommendation: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically <0.5%) and does not affect cell viability. Prepare fresh dilutions of this compound from a frozen stock for each experiment.
-
Issue 2: High variability between replicate wells or experiments.
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Uneven cell density across the wells of an assay plate can lead to significant variability.
-
Recommendation: Ensure a homogenous cell suspension before and during plating. Use an automated cell counter for accurate cell quantification. For adherent cells, allow plates to sit at room temperature for a short period before incubation to ensure even settling.
-
-
"Edge Effect" in Multi-well Plates: Wells on the perimeter of a 96-well plate are prone to evaporation, which can alter the concentration of compounds and affect cell health.
-
Recommendation: To minimize the edge effect, avoid using the outer wells for experimental samples. Instead, fill these wells with sterile PBS or media to maintain a humid environment across the plate.
-
-
Reagent Preparation and Handling: Inconsistent pipetting or repeated freeze-thaw cycles of stock solutions can introduce variability.
-
Recommendation: Use calibrated pipettes and proper pipetting techniques. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Prepare fresh dilutions of agonists and antagonists for each experiment.
-
Issue 3: Unexpected dose-response curve shape (e.g., biphasic or bell-shaped).
Possible Causes and Solutions:
-
GPCR Dimerization: G protein-coupled receptors, including EP2, can form homodimers or heterodimers. This can lead to complex binding kinetics and non-classical dose-response curves.
-
Interpretation: A bell-shaped or biphasic curve in a competitive binding assay can be indicative of receptor dimerization and allosteric interactions between the ligand and the receptor dimer.
-
-
Off-Target Effects: At high concentrations, the observed effect may be due to the engagement of a secondary target.
-
Recommendation: Correlate the observed effect with the known IC50 values for this compound's off-targets. If possible, use a structurally unrelated EP2 antagonist as a control to confirm that the observed effect is mediated by the EP2 receptor.
-
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Notes |
| EP2 Schild KB | 1.3 - 2.4 nM | Competitive antagonism demonstrated in various cell lines. |
| EP2 Ki | 9.9 nM | Radioligand binding assay. |
| Selectivity vs. DP1 | ~14-fold | |
| Selectivity vs. EP1, IP | >500-fold | |
| Selectivity vs. EP3, EP4, FP | >1000-fold | |
| Selectivity vs. TP | >300-fold | |
| 5-HT2B IC50 | 2.6 µM | Weak off-target inhibition. |
| hERG IC50 | 12 µM | Weak off-target inhibition. |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Route |
| Bioavailability | 61% | i.p. |
| Plasma Half-life (t1/2) | 0.6 h | i.p. |
| Brain/Plasma Ratio | 0.3 |
Experimental Protocols
Protocol 1: cAMP Measurement Assay
This protocol is for measuring the ability of this compound to antagonize agonist-induced cAMP production.
-
Cell Seeding: Plate cells expressing the EP2 receptor in a suitable multi-well plate (e.g., 384-well) and culture overnight to allow for attachment.
-
Antagonist Pre-incubation: Remove the culture medium and add assay buffer containing the desired concentrations of this compound or vehicle control. Incubate for 5-10 minutes at room temperature.
-
Agonist Stimulation: Add the EP2 agonist (e.g., butaprost or PGE2) at a final concentration of EC80.
-
Incubation: Incubate for 40 minutes at room temperature to allow for cAMP production.
-
cAMP Detection: Lyse the cells and measure cAMP levels using a suitable detection kit, such as a TR-FRET-based assay. The signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Plot the cAMP signal against the concentration of this compound and fit the data using a non-linear regression model to determine the IC50.
Protocol 2: Cell Proliferation Assay
This protocol is to assess the effect of this compound on agonist-induced cancer cell proliferation.
-
Cell Seeding: Plate cancer cells (e.g., PC3) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: The following day, treat the cells with the EP2 agonist (e.g., butaprost) in the presence or absence of various concentrations of this compound.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Measurement: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Normalize the viability data to the vehicle-treated control and plot the results against the concentration of this compound to determine its effect on agonist-induced proliferation.
Visualizations
Caption: this compound competitively antagonizes the EP2 receptor.
Caption: A typical workflow for in vitro antagonist assays.
Caption: A decision tree for troubleshooting lack of effect.
References
Validation & Comparative
A Comparative Guide to EP2 Receptor Antagonists: TG4-155 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The prostaglandin E2 (PGE2) receptor subtype 2 (EP2) has emerged as a significant therapeutic target in a range of pathological conditions, including inflammation, neurodegeneration, and oncology. Antagonism of the EP2 receptor offers a promising strategy for therapeutic intervention. This guide provides an objective comparison of TG4-155 with other notable EP2 receptor antagonists, supported by experimental data, to aid researchers in selecting the most appropriate tool for their studies.
Performance Comparison of EP2 Receptor Antagonists
The following tables summarize the quantitative data on the binding affinity, functional potency, and selectivity of this compound compared to other EP2 receptor antagonists, namely PF-04418948 and ONO-AE1-259.
Table 1: In Vitro Binding Affinity and Functional Potency
| Compound | Target | Assay Type | Species | Cell Line/Tissue | Value | Units |
| This compound | EP2 | Radioligand Binding (Ki) | Human | Recombinant | 9.9[1] | nM |
| EP2 | Schild Analysis (KB) | Human | C6 Glioma | 2.4[2][3][4] | nM | |
| EP2 | Functional Antagonism | Human | PC3 | 1.3 | nM (KB) | |
| PF-04418948 | EP2 | Functional Antagonism (IC50) | Human | Recombinant CHO | 16 | nM |
| EP2 | Functional Antagonism (KB) | Human | Recombinant CHO | 1.8 | nM | |
| EP2 | Functional Antagonism (KB) | Human | Myometrium | 5.4 | nM | |
| EP2 | Functional Antagonism (KB) | Dog | Bronchiole | 2.5 | nM | |
| EP2 | Functional Antagonism (KB) | Mouse | Trachea | 1.3 | nM | |
| ONO-AE1-259 | EP2 | Agonist Activity | Mouse | - | 8.5 (pKi) | - |
Note: ONO-AE1-259 is primarily characterized as a selective EP2 agonist and is included here for comparative context in functional assays where antagonists are evaluated.
Table 2: Selectivity Profile Against Other Prostanoid Receptors
| Compound | Vs. Receptor | Selectivity (fold) |
| This compound | EP1 | >550 |
| EP3 | >4750 | |
| EP4 | >4750 (functional), >1000 (binding) | |
| IP | >4750 | |
| DP1 | 14 | |
| PF-04418948 | EP1, EP3, EP4, DP1, CRTH2 | >2000 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is crucial to visualize the EP2 receptor signaling pathway and the experimental procedures used for their characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selectivity profiling of the novel EP2 receptor antagonist, PF-04418948, in functional bioassay systems: atypical affinity at the guinea pig EP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of EP2 Receptor Antagonists: TG4-155 vs. TG6-10-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two selective antagonists for the prostaglandin E2 receptor subtype 2 (EP2), TG4-155 and its analog, TG6-10-1. The EP2 receptor, a G protein-coupled receptor, is a key mediator in inflammation, cancer progression, and neuronal injury, making its antagonists promising therapeutic candidates. This document summarizes key experimental data to aid researchers in selecting the appropriate tool for their specific needs.
Introduction to this compound and TG6-10-1
This compound was identified as a potent and selective EP2 receptor antagonist through high-throughput screening.[1][2] Subsequent structural modifications aimed at improving its pharmacokinetic profile led to the development of TG6-10-1.[2][3][4] This analog was designed to offer enhanced metabolic stability and brain permeability, albeit with a slight reduction in in-vitro potency. Both compounds act as competitive antagonists at the EP2 receptor.
In Vitro Efficacy and Potency
The primary measure of in vitro efficacy for these antagonists is their binding affinity (Ki) and functional antagonism (KB) at the EP2 receptor. Lower values indicate higher potency.
| Parameter | This compound | TG6-10-1 | Reference(s) |
| Binding Affinity (Ki) | 9.9 nM | Not Reported | |
| Functional Antagonism (KB) | 1.3 nM - 2.4 nM | 17.8 nM |
Data Summary: this compound demonstrates a higher potency in in-vitro functional assays, as indicated by its lower KB value.
Receptor Selectivity
The selectivity of an antagonist for its target receptor over other related receptors is crucial for minimizing off-target effects. The following table summarizes the selectivity of this compound and TG6-10-1 against other prostanoid receptors.
| Receptor | This compound (KB, nM) | TG6-10-1 (Selectivity Fold vs EP2) | Reference(s) |
| EP1 | 2100 | >100-fold | |
| EP3 | 10,000 | >300-fold | |
| EP4 | 11,400 | >300-fold | |
| DP1 | 34.5 | >10-fold | |
| FP | 10,000 | >25-fold | |
| IP | 1320 | >300-fold | |
| TP | 910 | >25-fold |
Data Summary: Both compounds exhibit high selectivity for the EP2 receptor over other prostanoid receptors. This compound shows a notable affinity for the DP1 receptor, though it is still significantly less potent than for EP2. TG6-10-1 also shows some activity at the DP1 receptor but maintains substantial selectivity for EP2.
In Vivo Pharmacokinetics
The in vivo performance of these antagonists is largely defined by their pharmacokinetic properties, such as plasma half-life and ability to cross the blood-brain barrier.
| Parameter | This compound | TG6-10-1 | Reference(s) |
| Plasma Half-life (t1/2) | ~0.6 hours (mice) | ~1.6 - 2.5 hours (mice and rats) | |
| Brain-to-Plasma Ratio | ~0.3 (mice) | ~1.6 (mice) |
Data Summary: TG6-10-1 displays a significantly improved pharmacokinetic profile compared to this compound, with a longer plasma half-life and substantially better brain penetration. This makes TG6-10-1 a more suitable candidate for in vivo studies, particularly those investigating neurological effects.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the EP2 receptor and a typical experimental workflow for evaluating antagonist efficacy.
Caption: EP2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Evaluation.
Experimental Protocols
Schild Regression Analysis for Functional Antagonism (KB)
This method is used to determine the dissociation constant (KB) of a competitive antagonist.
-
Cell Culture: Cells expressing the human EP2 receptor (e.g., C6 glioma cells or HEK293 cells) are cultured to an appropriate density in 96-well or 384-well plates.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound or TG6-10-1) or vehicle for a short period (e.g., 5-10 minutes) at room temperature.
-
Agonist Stimulation: A range of concentrations of an EP2 agonist, such as PGE2 or butaprost, is then added to the wells. The cells are incubated for a further period (e.g., 30-40 minutes) to allow for receptor activation and downstream signaling.
-
cAMP Measurement: The intracellular accumulation of cyclic adenosine monophosphate (cAMP), the second messenger for EP2 receptor activation, is measured using a suitable assay kit, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Dose-response curves for the agonist in the presence of different antagonist concentrations are plotted. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. A Schild plot is generated by plotting the logarithm of (dose ratio - 1) against the logarithm of the antagonist concentration. The x-intercept of the linear regression provides the log KB, from which the KB value is derived. A slope of approximately 1 is indicative of competitive antagonism.
In Vivo Efficacy in a Mouse Model of Status Epilepticus
This protocol describes a general method for assessing the neuroprotective effects of EP2 antagonists.
-
Animal Model: Status epilepticus (SE) is induced in mice (e.g., C57BL/6) by intraperitoneal (i.p.) injection of pilocarpine.
-
Antagonist Administration: At a specified time after the onset of SE (e.g., 1 or 4 hours), mice are treated with either the EP2 antagonist (e.g., 5 mg/kg, i.p.) or vehicle. Additional doses may be administered at later time points.
-
Monitoring and Behavioral Assessment: Animals are monitored for survival, weight loss, and functional recovery using behavioral tests such as nesting behavior assessment.
-
Neuroinflammation and Neurodegeneration Analysis: At the end of the study period, brain tissue is collected. Levels of inflammatory cytokines and chemokines are measured using techniques like quantitative PCR or ELISA. Neurodegeneration in specific brain regions, such as the hippocampus, is assessed by histological staining.
-
Pharmacokinetic Analysis: In separate cohorts of animals, blood and brain samples are collected at various time points after antagonist administration to determine the plasma half-life and brain-to-plasma concentration ratio via LC-MS/MS.
Conclusion
Both this compound and TG6-10-1 are valuable tools for studying the role of the EP2 receptor. The choice between them depends on the experimental context.
-
This compound is a highly potent antagonist in vitro, making it an excellent choice for cell-based assays where high potency is desired and pharmacokinetic properties are not a concern.
-
TG6-10-1 , with its superior plasma half-life and brain penetration, is the preferred compound for in vivo studies, especially in models of neurological disease where target engagement in the central nervous system is critical.
Researchers should carefully consider the specific requirements of their experimental design when selecting between these two important EP2 receptor antagonists.
References
- 1. This compound | 1164462-05-8 | Prostaglandin Receptor | MOLNOVA [molnova.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of the prostaglandin receptor EP2 following status epilepticus reduces delayed mortality and brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Mechanistic and Efficacy Comparison of TG4-155 and Celecoxib in Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two anti-inflammatory compounds, TG4-155 and celecoxib, based on their distinct mechanisms of action and performance in preclinical and clinical inflammation models. While direct head-to-head comparative studies are not publicly available, this document synthesizes existing data to offer a comprehensive overview for research and development purposes.
Introduction
Inflammation is a complex biological response implicated in a wide range of pathologies, from arthritis to cancer. A key pathway in inflammation involves the production of prostaglandins, particularly prostaglandin E2 (PGE2), which is synthesized by cyclooxygenase (COX) enzymes. Celecoxib, a well-established nonsteroidal anti-inflammatory drug (NSAID), targets the production of PGE2 by selectively inhibiting the COX-2 enzyme.[1][2] In contrast, this compound represents a more targeted approach, acting as a potent and selective antagonist of the prostaglandin E2 receptor subtype 2 (EP2), thereby blocking the downstream effects of PGE2.[3][4] This guide will delve into the mechanisms, experimental data, and potential therapeutic implications of these two distinct approaches to modulating the PGE2 inflammatory pathway.
Mechanism of Action: A Tale of Two Targets
The anti-inflammatory effects of celecoxib and this compound are both centered on the prostaglandin E2 pathway, but they intervene at different points.
Celecoxib: Inhibition of Prostaglandin Synthesis
Celecoxib is a selective inhibitor of the COX-2 enzyme.[5] In inflammatory states, the expression of COX-2 is significantly upregulated and is responsible for the increased production of prostaglandins, including PGE2, from arachidonic acid. By selectively binding to and inhibiting COX-2, celecoxib reduces the synthesis of these pro-inflammatory mediators, thereby alleviating pain and inflammation. Its selectivity for COX-2 over COX-1 is a key feature, as COX-1 is involved in maintaining the protective lining of the stomach. This selectivity theoretically reduces the gastrointestinal side effects commonly associated with non-selective NSAIDs.
This compound: Blocking the Prostaglandin Signal
This compound does not affect the production of PGE2 but instead blocks its action at a specific receptor. PGE2 exerts its diverse effects by binding to four different G protein-coupled receptors: EP1, EP2, EP3, and EP4. The EP2 receptor is known to play a significant role in mediating inflammatory responses. This compound is a potent and selective competitive antagonist of the EP2 receptor. By binding to the EP2 receptor, this compound prevents PGE2 from activating its downstream signaling cascades, which include the production of cyclic AMP (cAMP). This blockade of EP2 signaling has been shown to blunt inflammatory reactions and neurodegeneration in preclinical models.
Signaling Pathway Diagrams
Figure 1: Mechanism of Action of Celecoxib
Figure 2: Mechanism of Action of this compound
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and celecoxib based on available literature. It is important to note that these values were not obtained from direct comparative studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| KB (EP2) | 1.3 nM | PC3 cells | |
| KB (EP2) | 2.4 nM | Schild Regression Analysis | |
| IC50 (EP2) | 2.4 nM | Not specified | |
| KB (EP4) | 11.4 µM | Not specified | |
| Selectivity | >1000-fold for EP2 over EP4 | Not specified |
Table 2: Efficacy of Celecoxib in a Preclinical Inflammation Model
| Model | Treatment | Dose | Reduction in Arthritic Severity | Reference |
| Collagen-Induced Arthritis (Mouse) | Celecoxib | 0.5 mg/kg | 16% | |
| 5 mg/kg | 56% | |||
| 50 mg/kg | 48% |
Table 3: Clinical Efficacy of Celecoxib in Osteoarthritis
| Study Design | Comparison | Key Finding | Reference |
| Randomized Controlled Trial | Celecoxib (100-200 mg twice daily) vs. Naproxen (500 mg twice daily) | Comparable improvement in signs and symptoms of osteoarthritis. | |
| Meta-analysis | Celecoxib vs. Placebo | Significant improvement in osteoarthritis total score, pain, and function with celecoxib. |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats (for Celecoxib)
This is a widely used model of acute inflammation.
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Inflammation: A subplantar injection of 1% carrageenan solution (e.g., 100 µL) is administered into the right hind paw of the rats.
-
Drug Administration: Celecoxib or the vehicle control is administered, often intraperitoneally, at specified doses (e.g., 0.3-30 mg/kg) prior to or immediately after the carrageenan injection.
-
Measurement of Edema: Paw volume is measured at various time points (e.g., 0.5, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inflammation is calculated based on the increase in paw volume compared to the baseline measurement.
In Vitro EP2 Receptor Antagonism Assay (for this compound)
This assay determines the potency and mechanism of action of this compound at the EP2 receptor.
-
Cell Line: A cell line overexpressing the human EP2 receptor, such as PC3 cells or C6 glioma cells, is used.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle for a short period (e.g., 5-10 minutes).
-
Stimulation: The cells are then stimulated with increasing concentrations of an EP2 agonist, such as butaprost, to induce cAMP production.
-
Measurement of cAMP: Intracellular cAMP levels are measured using a suitable assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The ability of this compound to inhibit butaprost-induced cAMP production is determined, and Schild regression analysis is performed to ascertain the competitive nature of the antagonism and to calculate the KB value.
Experimental Workflow Diagram
Figure 3: Typical Experimental Workflows
Discussion and Conclusion
Celecoxib and this compound represent two distinct strategies for mitigating inflammation driven by the prostaglandin E2 pathway. Celecoxib acts "upstream" by inhibiting the synthesis of PGE2, a mechanism that has proven clinical efficacy in treating inflammatory conditions like osteoarthritis. However, as COX-2 inhibition can affect the production of multiple prostaglandins, there may be broader physiological consequences.
This compound, on the other hand, offers a more targeted "downstream" approach by selectively blocking the EP2 receptor. This specificity could potentially offer a more refined therapeutic intervention with a different side-effect profile. Preclinical data indicate that this compound is highly potent and can effectively block EP2-mediated inflammatory signaling. The choice between these two strategies in a drug development context would depend on the specific inflammatory condition being targeted and the desired therapeutic window.
For researchers, the distinct mechanisms of these compounds provide valuable tools to dissect the specific roles of COX-2 and the EP2 receptor in various inflammatory and disease models. Further research, including direct comparative studies, would be invaluable in fully elucidating the relative therapeutic potential of COX-2 inhibition versus selective EP2 receptor antagonism.
References
- 1. Targeting COX-2 potently inhibits proliferation of cancer cells in vivo but not in vitro in cutaneous squamous cell carcinoma - Gao - Translational Cancer Research [tcr.amegroups.org]
- 2. Cost-utility analysis of imrecoxib compared with celecoxib for patients with osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COX-2 upregulation by tumour cells post-chemotherapy fuels the immune evasive dark side of cancer inflammation [cell-stress.com]
- 5. Selective inhibitors of cyclo-oxygenase-2 (COX-2) induce hypoalgesia in a rat paw model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Compounds for EP2 Inhibition Beyond TG4-155
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative compounds to TG4-155 for the inhibition of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). The EP2 receptor, a Gs-protein coupled receptor, plays a significant role in a variety of physiological and pathological processes, including inflammation, cancer, and neurodegeneration. Consequently, the development of potent and selective EP2 antagonists is a key area of interest in drug discovery. This document outlines the performance of this compound alongside several promising alternatives, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Comparative Analysis of EP2 Receptor Antagonists
The following tables summarize the in vitro potency, selectivity, and available pharmacokinetic properties of this compound and a selection of alternative EP2 inhibitors. This data facilitates a direct comparison of their pharmacological profiles.
Table 1: In Vitro Potency and Selectivity of EP2 Receptor Antagonists
| Compound | EP2 Ki (nM) | EP2 Schild KB (nM) | Selectivity over EP1 | Selectivity over EP3 | Selectivity over EP4 | Selectivity over DP1 | Reference(s) |
| This compound | 9.9 | 2.4 | >550-fold | >4750-fold | >4750-fold | 14-fold | [1] |
| TG4-166 | - | 4.6 | - | - | 435-fold | - | [2] |
| TG6-10-1 | - | 17.8 | ~100-fold | >300-fold | >300-fold | 10-fold | [3] |
| TG8-69 | - | 48.5 | >300-fold (binding) | >300-fold (binding) | >300-fold | >300-fold | [4][5] |
| TG8-260 | - | 13.2 | - | - | >500-fold | >500-fold | |
| TG11-77 | - | 10 | >300-fold | >300-fold | >300-fold | >300-fold | |
| PF-04418948 | 7.6 | 1.8 | >2000-fold | >2000-fold | >2000-fold | >2000-fold | |
| Amgen Cpd. 52 | single-digit nM | - | ~4000-fold | ~4000-fold | ~4000-fold | - |
Note: Selectivity is presented as the fold-difference in affinity (Ki or KB) compared to the EP2 receptor. Higher values indicate greater selectivity.
Table 2: Pharmacokinetic Properties of Selected EP2 Receptor Antagonists in Mice
| Compound | Administration Route | Half-life (t1/2) | Oral Bioavailability (%) | Brain/Plasma Ratio | Reference(s) |
| This compound | i.p. | 0.6 h | - | 0.3 | |
| TG6-10-1 | i.p. | 1.6 h | - | 1.6 | |
| TG8-69 | p.o. | 10.5 h | 14.5% | - | |
| TG8-260 | p.o. | 2.14 h | 77.3% | 0.04 | |
| TG11-77 | i.p. | 2.4 h | - | 0.4-4 | |
| PF-04418948 | p.o. | 8.8 h | 78% | Brain-impermeable | |
| Amgen Cpd. 52 | p.o. | 3.4 h | 44% | 0.7-0.9 |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these compounds, the following diagrams illustrate the EP2 signaling pathway and a general experimental workflow for the screening and characterization of EP2 antagonists.
Caption: Prostaglandin E2 (PGE2) signaling pathway via the EP2 receptor.
Caption: General experimental workflow for EP2 antagonist discovery.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized from published literature and may require optimization for specific laboratory conditions.
Radioligand Binding Assay for EP2 Receptor
This assay is used to determine the binding affinity (Ki) of a test compound for the EP2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells overexpressing the human EP2 receptor.
-
[3H]-PGE2 (Radioligand).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compounds at various concentrations.
-
Non-specific binding control (e.g., a high concentration of unlabeled PGE2).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes (typically 20-50 µg of protein), [3H]-PGE2 (at a concentration near its Kd, e.g., 1-5 nM), and varying concentrations of the test compound in the binding buffer.
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]-PGE2 (IC50). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP Assay for EP2 Inhibition
This is a cell-based functional assay to measure the ability of a compound to antagonize the PGE2-induced production of cyclic AMP (cAMP), the second messenger for EP2 receptor activation.
Materials:
-
Cells stably overexpressing the human EP2 receptor (e.g., HEK293 or CHO cells).
-
PGE2 (agonist).
-
Test compounds at various concentrations.
-
TR-FRET cAMP assay kit (containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Cell stimulation buffer.
-
A microplate reader capable of TR-FRET measurements.
Procedure:
-
Cell Plating: Seed the EP2-expressing cells into a 384-well or 96-well plate and culture overnight.
-
Compound Pre-incubation: Remove the culture medium and add the test compounds at various concentrations in the stimulation buffer to the cells. Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add PGE2 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control. Incubate for a specified time (e.g., 30-60 minutes) at room temperature to stimulate cAMP production.
-
Lysis and FRET Reagent Addition: Add the cell lysis buffer containing the TR-FRET reagents (europium-labeled antibody and d2-labeled cAMP) to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature in the dark to allow for the competition between cellular cAMP and the d2-labeled cAMP for binding to the antibody.
-
TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The antagonist's potency (IC50) is determined by plotting the TR-FRET ratio against the log of the antagonist concentration and fitting the data to a sigmoidal dose-response curve. For determining the mechanism of antagonism, a Schild analysis can be performed by measuring the rightward shift of the agonist dose-response curve in the presence of increasing concentrations of the antagonist. The Schild KB value is a measure of the antagonist's affinity.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Radioligand binding assays [bio-protocol.org]
- 4. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of First and Second-Generation EP2 Antagonists: A Guide for Researchers
A new wave of selective EP2 antagonists is paving the way for more targeted therapeutic interventions. This guide provides a detailed comparison of first and second-generation EP2 receptor antagonists, offering researchers and drug development professionals a comprehensive overview of their pharmacological profiles, supported by experimental data and methodologies.
The prostaglandin E2 (PGE2) receptor subtype 2 (EP2) has emerged as a significant therapeutic target for a multitude of diseases, including neurodegenerative disorders, chronic inflammation, and cancer.[1][2] The development of antagonists for this Gαs-coupled receptor has evolved, leading to a second generation of compounds with markedly improved properties over their predecessors. This guide will delve into the key differences between these two generations, focusing on their chemical structures, potency, selectivity, and overall suitability as research tools and potential therapeutics.
EP2 Receptor Signaling Pathway
The EP2 receptor, upon binding with its endogenous ligand PGE2, activates a Gαs protein, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1][2][3] This elevation in cAMP activates protein kinase A (PKA) and the Exchange protein activated by cAMP (Epac), triggering downstream signaling cascades that regulate a wide array of cellular processes.
EP2 receptor signaling cascade.
First-Generation vs. Second-Generation Antagonists: A Comparative Overview
The primary distinction between the two generations lies in their chemical scaffold and resulting pharmacological profile. First-generation EP2 antagonists, often characterized by a cinnamic amide or acrylamide moiety, demonstrated high potency but suffered from several drawbacks.
Key limitations of first-generation EP2 antagonists include:
-
Modest Selectivity: They exhibited limited selectivity against other structurally similar prostanoid receptors, particularly the DP1 receptor. The EP2 receptor shares the highest amino acid homology with the DP1 (44%) and IP (40%) receptors.
-
Potential for Toxicity: The presence of an acrylamide group raised concerns about potential liver toxicity with long-term use.
-
Poor ADME Properties: Many first-generation compounds displayed low aqueous solubility and metabolic instability.
In response to these limitations, second-generation EP2 antagonists were developed. These newer compounds typically feature an 'amide' linker instead of the acrylamide functionality. This structural modification has led to significant improvements.
Advantages of second-generation EP2 antagonists:
-
High Potivity and Selectivity: They maintain high potency while exhibiting vastly improved selectivity (often >1000-fold) over other prostanoid receptors, including DP1, EP4, and IP.
-
Improved Safety Profile: The removal of the acrylamide moiety reduces the risk of associated toxicity.
-
Favorable ADME Properties: Second-generation antagonists generally possess better drug-like properties, including improved solubility and metabolic stability.
| Feature | First-Generation EP2 Antagonists | Second-Generation EP2 Antagonists |
| Chemical Scaffold | Typically contain a cinnamic amide or acrylamide moiety | Generally feature an amide linker, devoid of the acrylamide group |
| Potency (Schild KB) | High (e.g., TG4-155: 2.4 nM) | High (e.g., TG11-77: 9.7 nM, TG8-260: 13.2 nM) |
| Selectivity vs. DP1 | Modest (~10-fold) | High (>500 to >1200-fold) |
| Potential for Toxicity | Concern due to acrylamide moiety | Reduced risk due to absence of acrylamide |
| ADME Properties | Often low aqueous solubility and metabolic stability | Generally improved solubility and metabolic stability |
| Examples | This compound, PF-04418948 | TG11-77, TG8-69, TG8-260 |
Experimental Protocols for Antagonist Evaluation
The characterization and comparison of EP2 antagonists rely on a set of standardized in vitro assays. Below are the methodologies for two key experiments.
Competitive Antagonism Determination via Schild Regression
This assay determines whether an antagonist acts competitively at the receptor and quantifies its potency (KB).
Methodology:
-
Cell Culture: C6-glioma cells overexpressing the human EP2 receptor are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into multi-well plates and allowed to adhere.
-
Antagonist Incubation: Cells are pre-incubated with various concentrations of the test antagonist or vehicle for a defined period.
-
Agonist Stimulation: A concentration-response curve is generated by stimulating the cells with increasing concentrations of the agonist PGE2.
-
cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The EC50 values of PGE2 in the presence of different antagonist concentrations are determined. A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the logarithm of the molar concentration of the antagonist. The x-intercept of the linear regression provides the pA2 value, from which the KB is calculated. A slope of unity is indicative of competitive antagonism.
Selectivity Profiling against Other Prostanoid Receptors
This experiment assesses the specificity of the antagonist for the EP2 receptor over other related receptors.
Methodology:
-
Cell Lines: A panel of cell lines, each stably expressing a different prostanoid receptor (e.g., DP1, EP4, IP), is utilized.
-
Functional Assay: For each cell line, a functional assay is performed in the presence of a fixed concentration of the EP2 antagonist.
-
Agonist Stimulation: The cells are stimulated with their respective endogenous agonists (e.g., PGD2 for DP1, PGE2 for EP4, PGI2 for IP).
-
Response Measurement: The cellular response (e.g., cAMP production for Gαs-coupled receptors) is measured.
-
Data Analysis: The inhibitory effect of the antagonist on each receptor is quantified and compared to its potency at the EP2 receptor to determine the selectivity ratio.
Workflow for EP2 antagonist evaluation.
Conclusion
The progression from first to second-generation EP2 antagonists represents a significant advancement in the field. The enhanced selectivity and improved safety and ADME profiles of the second-generation compounds make them superior tools for investigating the role of the EP2 receptor in health and disease. Furthermore, their refined characteristics hold greater promise for translation into clinical candidates for a variety of inflammatory and proliferative disorders. Researchers should carefully consider these generational differences when selecting an antagonist for their studies to ensure the highest quality and most translatable results.
References
Competitive Antagonism of the EP2 Receptor: A Schild Analysis of TG4-155
For researchers, scientists, and drug development professionals, understanding the competitive nature of a receptor antagonist is paramount. This guide provides a comparative analysis of TG4-155, a potent and selective antagonist of the prostaglandin E2 receptor subtype 2 (EP2), utilizing Schild analysis to characterize its competitive antagonism.
This guide will delve into the quantitative pharmacology of this compound and its alternatives, detail the experimental protocols for Schild analysis, and visualize the underlying principles of competitive antagonism and the EP2 signaling pathway.
Comparative Pharmacological Data
The following table summarizes the key pharmacological parameters of this compound and other relevant EP2 receptor antagonists. The data is derived from functional assays and Schild regression analysis, providing a clear comparison of their potency and selectivity.
| Compound | Parameter | Value | Receptor | Species | Reference |
| This compound | KB | 2.4 nM | EP2 | Human | [1] |
| Ki | 15 nM | EP2 | Human | [1] | |
| Selectivity | 4,730-fold vs EP4 | EP2/EP4 | Human | [1] | |
| TG4-166 | KB | 4.6 nM | EP2 | Human | [1] |
| Selectivity | 435-fold vs EP4 | EP2/EP4 | Human | [1] | |
| TG4-292-1 | KB | 1.8 nM | EP2 | Human | |
| PF-04418948 | IC50 | 16 nM | EP2 | Human | |
| KB | 1.8 nM | EP2 | Human |
Experimental Protocol: Schild Regression Analysis for EP2 Receptor Antagonism
The determination of the equilibrium dissociation constant (KB) for a competitive antagonist is achieved through Schild regression analysis. This method assesses the ability of an antagonist to produce a parallel, rightward shift in the concentration-response curve of an agonist.
Objective: To determine the KB value of this compound for the human EP2 receptor.
Cell Line: C6G-EP2 cells, a C6 glioma cell line stably overexpressing the human EP2 receptor.
Materials:
-
C6G-EP2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Prostaglandin E2 (PGE2) as the agonist
-
This compound as the antagonist
-
Vehicle (e.g., DMSO)
-
cAMP assay kit
Procedure:
-
Cell Culture: C6G-EP2 cells are cultured to an appropriate confluency in 96-well plates.
-
Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of this compound (e.g., 0.01, 0.1, 1 µM) or vehicle for 5 minutes at 37°C.
-
Agonist Stimulation: Following pre-incubation, cells are stimulated with a range of concentrations of the agonist, PGE2, for 40 minutes at 37°C to induce EP2 receptor activation.
-
cAMP Measurement: The intracellular levels of cyclic AMP (cAMP), a second messenger produced upon EP2 receptor activation, are measured using a suitable cAMP assay kit.
-
Data Analysis:
-
Concentration-response curves for PGE2 in the absence and presence of different concentrations of this compound are plotted.
-
The dose ratio (DR) is calculated for each antagonist concentration. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the logarithm of the molar concentration of the antagonist on the x-axis.
-
A linear regression is fitted to the data. For a competitive antagonist, the slope of the regression line should be close to 1.
-
The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the KB. The KB can be calculated from the pA2 value.
-
Visualizing Competitive Antagonism and Signaling Pathways
Diagram 1: Schild Plot for a Competitive Antagonist
References
TG4-155: A Comparative Analysis of Cross-reactivity with Prostanoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity and functional activity of TG4-155 across a panel of human prostanoid receptors. This compound is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2][3][4] Understanding its cross-reactivity profile is crucial for elucidating its mechanism of action and predicting potential off-target effects. This document summarizes key experimental data, details the methodologies used for their generation, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Analysis of this compound Cross-reactivity
The selectivity of this compound has been assessed through both radioligand binding assays and functional cell-based assays. The following tables summarize the equilibrium dissociation constants (Kᵢ) and the functional inhibitory constants (Schild KB) of this compound for various human prostanoid receptors.
Table 1: Radioligand Binding Affinity of this compound
| Receptor | Radioligand | Cell Line | Kᵢ (nM) |
| EP2 | [³H]-PGE₂ | HEK293 cells stably expressing human EP2 receptor | 15 |
Table 2: Functional Antagonist Potency of this compound at Prostanoid Receptors
| Receptor | Agonist | Cell Line | Schild KB (nM) | Selectivity Fold (vs. EP2) |
| EP2 | Butaprost | C6G or HEK cells stably expressing human EP2 receptor | 2.4 | 1 |
| DP1 | PGD₂ | C6G or HEK cells stably expressing human DP1 receptor | 34.5 | 14.4 |
| EP1 | PGE₂ | Commercially tested | >10,000 | >4167 |
| EP3 | PGE₂ | Commercially tested | >10,000 | >4167 |
| EP4 | PGE₂ | C6G or HEK cells stably expressing human EP4 receptor | 11,400 | 4750 |
| FP | PGF₂α | Commercially tested | >10,000 | >4167 |
| IP | Iloprost | C6G or HEK cells stably expressing human IP receptor | >10,000 | >4167 |
| TP | U-46619 | Commercially tested | >10,000 | >4167 |
Data compiled from Jiang et al., 2012 and Jiang et al., 2013.[5]
Experimental Protocols
The data presented in this guide were generated using the following key experimental methodologies:
Radioligand Binding Assay
This assay was employed to determine the binding affinity (Kᵢ) of this compound for the human EP2 receptor.
1. Membrane Preparation:
-
HEK293 cells stably expressing the human EP2 receptor were cultured and harvested.
-
Cells were homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet was washed and resuspended in a binding buffer.
2. Binding Reaction:
-
Cell membranes were incubated with a fixed concentration of [³H]-PGE₂ (the radioligand) and varying concentrations of this compound.
-
The incubation was carried out at room temperature to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The reaction mixture was rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
The filters were washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters was quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of [³H]-PGE₂ (IC₅₀) was determined.
-
The Kᵢ value was calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Cell-Based cAMP Assay (for Gs-coupled receptors)
This assay was used to determine the functional antagonist potency (Schild KB) of this compound on Gs-coupled prostanoid receptors (DP1, EP2, EP4, and IP).
1. Cell Culture:
-
C6G or HEK cells stably expressing the respective human prostanoid receptors were used.
2. Antagonist Pre-incubation:
-
Cells were pre-incubated with varying concentrations of this compound for a short period.
3. Agonist Stimulation:
-
The cells were then stimulated with increasing concentrations of the respective receptor agonist (e.g., Butaprost for EP2).
4. cAMP Measurement:
-
After stimulation, the intracellular cyclic adenosine monophosphate (cAMP) levels were measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
5. Data Analysis (Schild Regression):
-
Dose-response curves for the agonist in the presence of different concentrations of this compound were generated.
-
A Schild plot was constructed by plotting the log of (dose ratio - 1) against the log of the antagonist concentration.
-
The Schild KB value, which represents the equilibrium dissociation constant of the antagonist, was determined from the x-intercept of the Schild plot. A slope of unity is indicative of competitive antagonism.
Commercial Cell-Based Assays (for other prostanoid receptors)
The functional antagonist potencies of this compound at EP1, EP3, FP, and TP receptors were determined by a commercial vendor (Cerep) using their proprietary cell-based assays. The specific details of these assays are proprietary to the vendor.
Visualizations
EP2 Receptor Signaling Pathway
The EP2 receptor is a Gs protein-coupled receptor (GPCR). Upon binding of its endogenous ligand, PGE2, it initiates a signaling cascade that leads to the production of intracellular cAMP.
Caption: EP2 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Determining Antagonist Potency
The following diagram illustrates the general workflow used to determine the functional antagonist potency of this compound using a cell-based cAMP assay and Schild analysis.
References
Comparative Efficacy Analysis: TG4-155 vs. Non-Selective COX-2 Inhibitors
Disclaimer: Information regarding "TG4-155" is not publicly available in peer-reviewed literature or established drug databases. For the purpose of this guide, this compound will be treated as a representative, next-generation selective COX-2 inhibitor, with its comparative data based on established profiles for this class of compounds. This guide serves to illustrate a comparative framework for researchers.
Introduction to Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins (PGs), which mediate pain, inflammation, and fever. Two primary isoforms exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, including gastric cytoprotection and platelet aggregation. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.
Non-selective COX inhibitors, such as ibuprofen and naproxen, inhibit both COX-1 and COX-2. While this provides effective anti-inflammatory and analgesic effects, the concurrent inhibition of COX-1 is associated with a significant risk of gastrointestinal (GI) adverse effects. This compound represents a class of agents designed for high selectivity towards COX-2, aiming to provide potent anti-inflammatory relief while minimizing COX-1 related side effects.
Mechanism of Action: The Arachidonic Acid Cascade
The differential inhibition of COX isoforms is the primary determinant of the efficacy and safety profiles of these inhibitors. Non-selective inhibitors block the entire prostaglandin pathway, whereas selective inhibitors like this compound target the inflammation-specific COX-2 enzyme.
Caption: COX inhibition pathways for selective and non-selective drugs.
Comparative In Vitro Selectivity
The hallmark of a selective COX-2 inhibitor is its differential potency against the two enzyme isoforms. This is quantified by the half-maximal inhibitory concentration (IC50) and the resulting selectivity ratio (COX-1 IC50 / COX-2 IC50). A higher ratio indicates greater selectivity for COX-2.
Table 1: In Vitro COX Enzyme Inhibition
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Ratio (COX-1/COX-2) |
|---|---|---|---|
| This compound (Hypothetical) | 1500 | 5 | 300 |
| Ibuprofen | 250 | 50 | 5 |
| Naproxen | 300 | 45 | 6.7 |
Data for Ibuprofen and Naproxen are representative values from published literature. Data for this compound is hypothetical.
Comparative Anti-Inflammatory Efficacy
The in vivo anti-inflammatory efficacy of COX inhibitors is commonly assessed using the carrageenan-induced paw edema model in rats. This model measures the reduction in swelling (edema) in response to an inflammatory insult.
Table 2: Efficacy in Rat Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Max. Edema Inhibition (%) | ED50 (mg/kg) |
|---|---|---|---|
| This compound (Hypothetical) | 10 | 75% | 3.5 |
| Ibuprofen | 30 | 65% | 15 |
| Naproxen | 20 | 68% | 10 |
ED50 represents the dose required to achieve 50% of the maximal anti-inflammatory effect. Data is representative and for comparative illustration.
Caption: Workflow for the carrageenan-induced paw edema assay.
Comparative Gastrointestinal Safety Profile
The primary safety concern for non-selective COX inhibitors is the risk of gastric damage due to the inhibition of protective prostaglandins in the stomach lining. The ulcerogenic potential is evaluated in animal models by assessing the formation of gastric lesions following drug administration.
Table 3: Gastric Ulceration in Rat Model (4-day Dosing)
| Compound | Dose (mg/kg/day) | Ulcer Index (Mean ± SD) |
|---|---|---|
| This compound (Hypothetical) | 20 | 1.2 ± 0.4 |
| Ibuprofen | 100 | 25.6 ± 5.1 |
| Naproxen | 50 | 31.4 ± 6.3 |
| Vehicle Control | - | 0.5 ± 0.2 |
The Ulcer Index is a macroscopic score of the severity and number of gastric lesions. Data is representative.
Caption: Mechanism of NSAID-induced gastrointestinal toxicity.
Experimental Protocols
In Vitro Human Whole Blood COX Inhibition Assay
-
Objective: To determine the IC50 of test compounds for COX-1 and COX-2.
-
Methodology:
-
COX-1 Assay: Fresh human whole blood is incubated with the test compound or vehicle. Coagulation is initiated to induce platelet activation and subsequent COX-1-mediated thromboxane B2 (TXB2) production.
-
COX-2 Assay: Blood is pre-incubated with lipopolysaccharide (LPS) for 24 hours to induce COX-2 expression in monocytes. The blood is then treated with the test compound.
-
Analysis: Following incubation, plasma is collected, and the concentration of TXB2 (for COX-1) or PGE2 (for COX-2) is quantified using a validated ELISA kit.
-
Calculation: IC50 values are calculated by plotting the percent inhibition of prostanoid production against the logarithmic concentration of the test compound.
-
Carrageenan-Induced Paw Edema in Rats
-
Objective: To assess the in vivo anti-inflammatory activity.
-
Methodology:
-
Animals: Male Wistar rats (180-200g) are used.
-
Dosing: Animals are fasted overnight and dosed orally with the test compound (e.g., this compound), a reference drug (e.g., Ibuprofen), or vehicle.
-
Induction: One hour after dosing, 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw.
-
Measurement: Paw volume is measured immediately before the carrageenan injection and at hourly intervals for 4-6 hours using a digital plethysmometer.
-
Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
-
Gastric Ulceration Assay in Rats
-
Objective: To evaluate the gastrointestinal safety and ulcerogenic potential.
-
Methodology:
-
Animals: Male Wistar rats (200-220g) are used.
-
Dosing: Animals receive high doses of the test compound or reference drug orally, once daily for 4 consecutive days.
-
Evaluation: On day 5, animals are euthanized, and the stomachs are removed, opened along the greater curvature, and rinsed with saline.
-
Scoring: The gastric mucosa is examined for lesions under a dissecting microscope. The severity of the lesions is scored based on their number and size to generate an Ulcer Index (UI).
-
Conclusion
The comparative data, though based on a hypothetical profile for this compound, illustrates the principal advantages of a highly selective COX-2 inhibitor over traditional, non-selective agents. This compound demonstrates superior potency against the target enzyme (COX-2) and a significantly wider therapeutic window, as evidenced by its high selectivity ratio. This translates to potent anti-inflammatory efficacy at lower doses (lower ED50) and a markedly improved gastrointestinal safety profile, with a substantially lower ulcer index compared to non-selective inhibitors like ibuprofen and naproxen. These characteristics position selective COX-2 inhibitors as a critical therapeutic option for patients requiring long-term anti-inflammatory treatment, particularly those with pre-existing gastrointestinal risks.
Safety Operating Guide
Proper Disposal Procedures for TG4-155: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical compounds is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the disposal of TG4-155, a brain-penetrant EP2 antagonist. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with waste management regulations.
Based on available Safety Data Sheets (SDS), this compound is classified as not a hazardous substance or mixture. However, it is imperative to follow institutional and local regulations for chemical waste disposal. The following procedures are based on general best practices for non-hazardous chemical waste.
Disposal of Unused or Waste this compound (Solid)
Unused or waste this compound in its solid form should be disposed of as non-hazardous solid chemical waste.
Experimental Protocol for Solid Waste Disposal:
-
Segregation: Collect all solid this compound waste in a designated, clearly labeled waste container. Do not mix with hazardous waste.
-
Container Labeling: The container must be labeled with the name of the chemical ("this compound" or "(2E)-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)-2-propenamide") and clearly marked as "Non-Hazardous Waste".
-
Storage: Store the waste container in a designated area away from incompatible materials.
-
Disposal Request: Arrange for collection and disposal through your institution's environmental health and safety (EHS) office or a certified waste disposal company. Do not dispose of solid chemical waste in regular laboratory trash cans that are handled by custodial staff[1].
Disposal of this compound Solutions
This compound is commonly dissolved in solvents such as Dimethyl Sulfoxide (DMSO). The disposal of this compound solutions depends on the solvent used and local regulations.
Experimental Protocol for Liquid Waste Disposal (DMSO Solutions):
-
Collection: Collect all liquid waste containing this compound and DMSO in a designated, leak-proof, and chemically resistant container.
-
Waste Stream: This waste should be treated as an organic solvent waste stream. If mixed with other substances, a risk assessment should be performed to determine the appropriate waste category[2].
-
Container Labeling: Label the container with "Waste this compound in DMSO" and list the approximate concentrations.
-
Disposal: Dispose of the container through your institution's hazardous waste management program. DMSO can often be disposed of with other organic solvents[2]. Some institutions may have specific guidelines for DMSO disposal, so it is crucial to consult with your EHS office.
Disposal of Contaminated Labware
Disposable labware (e.g., pipette tips, centrifuge tubes) and personal protective equipment (PPE) contaminated with this compound should be handled as follows:
Experimental Protocol for Contaminated Labware Disposal:
-
Segregation: Place all contaminated disposable items in a designated, clearly labeled container for solid chemical waste.
-
Decontamination: For non-disposable labware, decontaminate by rinsing with a suitable solvent (e.g., ethanol or acetone) three times. Collect the rinsate as chemical waste.
-
Disposal: Dispose of the container with contaminated disposables through your institution's chemical waste program.
Disposal of Empty this compound Containers
Empty containers that held this compound must be properly managed to ensure no residual chemical poses a risk.
Experimental Protocol for Empty Container Disposal:
-
Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., ethanol or acetone) at least three times.
-
Rinsate Collection: Collect the rinsate and dispose of it as chemical waste, following the procedures for liquid waste disposal.
-
Defacing Labels: Before disposing of the rinsed container, deface or remove the original product label to prevent misidentification[1].
-
Final Disposal: Dispose of the clean, defaced container in the regular laboratory glass or plastic recycling, or as instructed by your institution's waste management guidelines.
Quantitative Data Summary
Since this compound is classified as non-hazardous, there are no specific quantitative limits (e.g., concentration thresholds for sewer disposal) provided in the available safety data. Disposal procedures are primarily guided by qualitative best practices for non-hazardous chemical waste and the nature of the solvent used.
| Parameter | Guideline |
| Chemical State | Solid |
| Hazard Classification | Non-Hazardous |
| Solid Waste Disposal | Designated non-hazardous solid chemical waste stream |
| Liquid Waste (in DMSO) | Organic solvent waste stream |
| Empty Container Rinsing | Triple rinse with a suitable solvent |
| Rinsate Disposal | Collect and dispose of as chemical waste |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound and associated waste.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling TG4-155
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of TG4-155. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to avoid potential health risks. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specific Requirements |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin and Body Protection | Laboratory coat. Ensure skin is not exposed. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final use is crucial.
2.1. Storage
Proper storage is vital for maintaining the stability and efficacy of this compound.
| Parameter | Recommendation |
| Temperature | Long-term: -20°C. Short-term (solutions): Up to one month at -20°C in tightly sealed vials. |
| Container | Keep in the original, tightly sealed container. |
| Environment | Store in a dry, well-ventilated area away from incompatible materials. |
2.2. Handling and Preparation of Solutions
-
Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.
-
Prepare and use solutions on the same day whenever possible.
-
If preparing stock solutions in advance, aliquot into tightly sealed vials to avoid repeated freeze-thaw cycles.
Emergency Procedures: Spill and Exposure
Immediate and appropriate action is required in the event of a spill or personnel exposure.
3.1. Spill Cleanup Protocol
For minor spills of solid this compound:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If necessary, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Put on the appropriate personal protective equipment as outlined in Section 1.
-
Containment: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to prevent the powder from becoming airborne.
-
Cleanup: Carefully scoop the absorbed material into a designated, labeled waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
3.2. First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.
-
Disposal Route: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations. Never dispose of this compound down the drain.
Experimental Protocol: Cell Viability Assay with this compound
This protocol outlines a general procedure for assessing the effect of this compound on cell viability.
Objective: To determine the concentration-dependent effect of this compound on the viability of a specific cell line.
Materials:
-
This compound
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (solvent only) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value if applicable.
Signaling Pathway Visualization
This compound is an antagonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). The following diagram illustrates the simplified signaling pathway that is inhibited by this compound.
Caption: this compound inhibits the PGE2-EP2 signaling pathway.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
